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  • Product: O-phenylhydroxylamine
  • CAS: 4846-21-3

Core Science & Biosynthesis

Foundational

structural properties and pKa of o-phenylhydroxylamine

An In-depth Technical Guide to the Structural Properties and pKa of o-Phenylhydroxylamine Introduction o-Phenylhydroxylamine (Phenoxyamine) is an organic compound with the chemical formula C₆H₇NO. As an isomer of the mor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and pKa of o-Phenylhydroxylamine

Introduction

o-Phenylhydroxylamine (Phenoxyamine) is an organic compound with the chemical formula C₆H₇NO. As an isomer of the more commonly discussed N-phenylhydroxylamine, it possesses a unique structural arrangement where an amino group is attached to a phenyl ring via an oxygen atom, forming an O-arylhydroxylamine. This seemingly subtle distinction in connectivity imparts significantly different chemical and electronic properties, making it a molecule of interest for researchers in medicinal chemistry and synthetic organic chemistry. Its utility as a chemical intermediate stems from the reactive handles provided by the amine and the aromatic system.[1]

This guide provides a comprehensive exploration of the core physicochemical characteristics of o-phenylhydroxylamine. We will delve into its structural and electronic properties, analyze the factors governing its acid-base chemistry (pKa), and provide validated experimental and computational protocols for its synthesis and characterization. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Part 1: Structural Elucidation of o-Phenylhydroxylamine

The arrangement of atoms and the distribution of electrons in o-phenylhydroxylamine are fundamental to its reactivity and physical properties. A thorough understanding of its molecular geometry, conformational flexibility, and electronic landscape is paramount.

Molecular Geometry

The molecule consists of a planar phenyl group bonded to an oxygen atom, which in turn is bonded to a nitrogen atom.

  • Phenyl Ring: The six carbon atoms of the benzene ring are sp² hybridized, resulting in a planar hexagonal geometry with C-C bond lengths characteristic of aromatic systems (approximately 1.39-1.40 Å) and internal C-C-C bond angles of 120°.

  • C-O-N Linkage: The central oxygen atom is sp³ hybridized, adopting a bent geometry similar to that in water or ethers. The C-O-N bond angle is expected to be slightly larger than the H-O-H angle in water (104.5°) due to the steric bulk of the phenyl group, likely falling in the 109-112° range.

  • Amino Group (-NH₂): The nitrogen atom is also sp³ hybridized with a lone pair of electrons, resulting in a trigonal pyramidal geometry.

For comparison, key geometric parameters for the parent hydroxylamine (NH₂OH) have been experimentally determined and provide a baseline for the -ONH₂ fragment.

ParameterTypical Value (Hydroxylamine)Expected Value (o-Phenylhydroxylamine)
N-O Bond Length1.453 Å~1.45 Å
O-N-H Bond Angle107.0°~107°
H-N-H Bond Angle103.3°~103°
C-O (Aryl Ether) Bond LengthN/A~1.36 Å
Conformational Analysis

The primary source of conformational flexibility in o-phenylhydroxylamine is the rotation around the C-O single bond (the C₁-O-N-H dihedral angle). The molecule's preferred conformation in solution is a balance between steric hindrance and electronic effects. The amino group is relatively small, suggesting a low rotational barrier. However, interactions between the -NH₂ group and the ortho-hydrogens of the phenyl ring will influence the potential energy surface.

Advanced techniques such as dynamic NMR spectroscopy, combined with computational chemistry, are required to fully characterize this behavior.[2] Such studies can elucidate the most stable conformers and the energy barriers between them, which is critical for understanding its interaction with biological targets or its role in stereoselective reactions.[2]

Electronic Properties

The electronic nature of o-phenylhydroxylamine is a delicate interplay between inductive and resonance effects of the -ONH₂ substituent.

  • Inductive Effect: The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the phenyl ring.

  • Resonance Effect: The lone pair of electrons on the oxygen atom adjacent to the ring can be delocalized into the aromatic π-system, a positive resonance effect (+R). This effect increases electron density at the ortho and para positions.

The net effect is that the -ONH₂ group acts as an ortho, para-directing activator in electrophilic aromatic substitution reactions, though its activating strength is modulated by the competing inductive withdrawal. This electronic push-pull mechanism is fundamental to its chemical reactivity.

Part 2: Acidity and Basicity - The pKa of o-Phenylhydroxylamine

The pKa is a critical parameter that quantifies the acidity or basicity of a compound in solution, profoundly influencing its solubility, lipophilicity, and biological activity. For o-phenylhydroxylamine, the relevant equilibrium involves the protonation of the basic nitrogen atom.

Equilibrium: C₆H₅ONH₂ + H₂O ⇌ C₆H₅ONH₃⁺ + OH⁻

The pKa value refers to the acid dissociation constant of the conjugate acid, C₆H₅ONH₃⁺.

Conjugate Acid Dissociation: C₆H₅ONH₃⁺ + H₂O ⇌ C₆H₅ONH₂ + H₃O⁺

A specific experimental pKa value for o-phenylhydroxylamine is not prominently reported in the literature. However, we can predict its value through an understanding of influencing factors and describe robust protocols for its determination.

Factors Influencing pKa

The basicity of the nitrogen in o-phenylhydroxylamine is significantly influenced by the attached phenoxy group (C₆H₅O-). The electronegative oxygen atom pulls electron density away from the nitrogen via the N-O sigma bond, a powerful inductive effect. This withdrawal of electron density makes the nitrogen's lone pair less available for protonation, thereby decreasing its basicity compared to a simple alkylamine or even hydroxylamine itself. Consequently, the pKa of the conjugate acid (C₆H₅ONH₃⁺) is expected to be substantially lower than that of alkylammonium ions (pKa ≈ 10-11).

Protocol for pKa Determination (Theoretical)

In the absence of experimental data, the pKa can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) provides a reliable framework for this purpose.[3][4]

  • Geometry Optimization: Optimize the 3D structures of both the neutral base (C₆H₅ONH₂) and its protonated conjugate acid (C₆H₅ONH₃⁺) in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][5]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the gas-phase Gibbs free energies (G_gas).

  • Solvation Energy Calculation: Apply a continuum solvation model (e.g., PCM, CPCM) to the optimized gas-phase structures to calculate the Gibbs free energy of solvation (ΔG_solv) for both species in water.[4][6]

  • Calculate Free Energy Change of Dissociation: Use a thermodynamic cycle to calculate the free energy change (ΔG°_aq) for the deprotonation of the conjugate acid in an aqueous solution.[4]

    • ΔG°_aq = G_aq(Base) + G_aq(H⁺) - G_aq(Conj. Acid)

    • Where G_aq(X) = G_gas(X) + ΔG_solv(X)

    • The values for G_gas(H⁺) and ΔG_solv(H⁺) are well-established constants in the literature.[4]

  • Calculate pKa: Convert the free energy change to a pKa value using the standard equation:

    • pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

G cluster_gas Gas Phase Calculation cluster_solv Aqueous Phase Calculation opt_base 1a. Optimize Geometry (Base: C₆H₅ONH₂) freq_base 2a. Calculate G_gas (Base) opt_base->freq_base opt_acid 1b. Optimize Geometry (Acid: C₆H₅ONH₃⁺) freq_acid 2b. Calculate G_gas (Acid) opt_acid->freq_acid solv_base 3a. Calculate ΔG_solv (Base) freq_base->solv_base Use optimized geometry solv_acid 3b. Calculate ΔG_solv (Acid) freq_acid->solv_acid Use optimized geometry calc_delta_g 4. Calculate ΔG°_aq solv_base->calc_delta_g solv_acid->calc_delta_g calc_pka 5. Calculate pKa pKa = ΔG°_aq / 2.303RT calc_delta_g->calc_pka

Sources

Exploratory

Crystallographic Profiling and Structural Applications of O-Phenylhydroxylamine Hydrochloride in Drug Development

Target Audience: Researchers, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper Executive Summary In structure-based drug design (SBDD), the inability to obtain high-quality single cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper

Executive Summary

In structure-based drug design (SBDD), the inability to obtain high-quality single crystals of amorphous or liquid intermediates often bottlenecks structural elucidation. As a Senior Application Scientist, I frequently employ chemical derivatization to force crystallization. O-Phenylhydroxylamine hydrochloride (CAS: 6092-80-4) has emerged as a premier synthon for this purpose. By reacting with recalcitrant carbonyl compounds, it yields highly crystalline O-phenyl oxime ethers. Beyond its utility as a crystallographic derivatizing agent, this compound is a critical precursor for generating iminyl radicals in the microwave-assisted synthesis of complex N-heterocycles[1]. This whitepaper details the physicochemical properties, crystallographic utility, and self-validating experimental protocols for utilizing O-phenylhydroxylamine hydrochloride in advanced pharmaceutical research.

Physicochemical & Crystallographic Foundation

O-Phenylhydroxylamine hydrochloride exists as a white to yellow crystalline powder[2]. The hydrochloride salt form is critical; it enhances the stability of the sensitive hydroxylamine moiety against oxidation and significantly improves its solubility in polar organic solvents and aqueous media[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of O-Phenylhydroxylamine Hydrochloride

ParameterValueReference
Chemical Formula C₆H₇NO · HCl
Molecular Weight 145.59 g/mol
CAS Registry Number 6092-80-4
Physical Appearance White to yellow crystalline powder[2]
Melting Point ~132 °C (Decomposes)
Vapor Pressure 0.504 mmHg at 25 °C[2]

While the exact single-crystal X-ray diffraction (XRD) data for the isolated O-phenylhydroxylamine hydrochloride salt is rarely the endpoint of a study, its structural parameters can be inferred from closely related O-substituted analogs. For instance, the crystallographic data for O-cyclohexylhydroxylamine hydrochloride serves as an excellent proxy for understanding the hydrogen-bonding network (driven by the chloride ion interacting with the ammonium group) that dictates the crystal packing of these salts[3].

Table 2: Proxy Crystallographic Parameters (O-Cyclohexylhydroxylamine Hydrochloride)

Crystallographic ParameterValue
Space Group Orthorhombic, Pbca[3]
Unit Cell Dimension a 7.6236(4) Å[3]
Unit Cell Dimension b 9.2921(7) Å[3]
Unit Cell Dimension c 23.018(10) Å[3]
Unit Cell Volume 1630.6(7) ų[3]

Crystallographic Derivatization via O-Phenyl Oxime Ethers

Amorphous ketones and aldehydes are notoriously difficult to analyze via XRD. By condensing these substrates with O-phenylhydroxylamine hydrochloride, we generate O-phenyl oxime ethers. The introduction of the rigid, planar phenyl ring enhances π-π stacking and intermolecular dispersion forces, drastically increasing the likelihood of forming well-ordered single crystals suitable for X-ray diffraction.

G A Amorphous/Liquid Carbonyl Substrate C Condensation Reaction (Pyridine, RT) A->C B O-Phenylhydroxylamine Hydrochloride B->C D Crystalline O-Phenyl Oxime Ether C->D E Single-Crystal X-Ray Diffraction D->E

Workflow: Crystallographic derivatization of amorphous carbonyls using O-phenylhydroxylamine.

Protocol 1: Synthesis of Crystalline O-Phenyl Oxime Ethers

Causality & Logic: Anhydrous pyridine is selected as the reaction medium because it serves a dual purpose. First, it acts as a solvent capable of solubilizing the polar hydrochloride salt. Second, it functions as a mild base to deprotonate the ammonium moiety, liberating the free, nucleophilic O-phenylhydroxylamine. This drives the nucleophilic attack on the electrophilic carbonyl carbon[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen (N₂) atmosphere, dissolve 1.5 mmol of O-phenylhydroxylamine hydrochloride in 4.0 mL of anhydrous pyridine at room temperature[1].

  • Addition: Add the target carbonyl compound (1.5 mmol) in one single portion to the stirring solution[1].

  • Reaction Monitoring: Stir the resulting solution at room temperature overnight. Monitor the reaction progress via Thin Layer Chromatography (TLC), typically using an EtOAc/hexane (1:2) solvent system[1].

  • Quenching & Extraction: Upon complete consumption of the starting material, pour the reaction mixture into 4.0 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL)[1].

  • Purification (Crucial Step): Wash the combined organic phases several times with a saturated aqueous CuSO₄ solution. Rationale: The copper ions coordinate with residual pyridine, forming a water-soluble complex, thereby removing trace pyridine that could inhibit subsequent crystallization[1].

  • Crystallization: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude O-phenyl oxime ether from a suitable solvent system (e.g., slow evaporation from DCM/Hexanes) for XRD analysis.

Application Note: This specific derivatization strategy has been utilized to synthesize bisaryloxime ethers, which were subsequently crystallized and analyzed via XRD to understand their potent inhibitory effects on Transthyretin (TTR) amyloid fibril formation[4].

Microwave-Assisted N-Heterocycle Synthesis via Iminyl Radicals

Beyond passive structural analysis, O-phenylhydroxylamine hydrochloride is a dynamic reagent in radical chemistry. O-phenyl oximes are excellent precursors for iminyl radicals. Traditional radical chemistry relies on toxic initiators (e.g., AIBN, tributyltin hydride). However, the N-O bond in O-phenyl oximes is relatively weak. Under microwave irradiation, this bond undergoes rapid, catalyst-free homolytic cleavage[1].

Mechanism N1 O-Phenyl Oxime Ether N2 Microwave Irradiation (Thermal N-O Scission) N1->N2 N3 Iminyl Radical Intermediate N2->N3 N4 Intramolecular Cyclization N3->N4 N5 N-Heterocycle (e.g., Quinazoline) N4->N5

Microwave-assisted N-heterocycle synthesis via iminyl radical generation from O-phenyl oximes.

Protocol 2: Catalyst-Free Synthesis of Quinazolines

Causality & Logic: Microwave heating provides rapid, uniform thermal energy that selectively cleaves the N-O bond of the oxime ether. This generates an iminyl radical and a phenoxy radical. The phenoxy radical is relatively stable and acts as an internal hydrogen atom abstractor, driving the intramolecular cyclization of the iminyl radical into an adjacent aromatic system to form N-heterocycles like quinazolines[5].

Step-by-Step Methodology:

  • Oxime Preparation: Synthesize the O-phenyl oxime of 2-aminoacetophenone by reacting 2-aminoacetophenone with O-phenylhydroxylamine hydrochloride in pyridine at room temperature (following Protocol 1)[5].

  • Imine Condensation: Condense the resulting oxime with an appropriate aldehyde to form the corresponding imine intermediate[5].

  • Microwave Irradiation: Dissolve the intermediate in a non-polar solvent (e.g., toluene) and place it in a sealed microwave reactor vial.

  • Radical Generation: Irradiate the solution in a microwave reactor at 160 °C for 15 to 30 minutes[1].

  • Isolation: The reaction requires no acids, bases, or toxic metals[1]. Simply concentrate the mixture and purify via flash chromatography to isolate the target quinazoline or dihydropyrrole.

Conclusion

O-Phenylhydroxylamine hydrochloride is far more than a simple building block. For the structural biologist, it is a tool to force crystallinity into stubborn molecular systems. For the synthetic chemist, it is a gateway to green, initiator-free radical cascades. By understanding the thermodynamic properties of its derivatives and the causality behind its reaction conditions, researchers can leverage this compound to accelerate both structure-based drug design and the synthesis of complex pharmaceutical libraries.

References

  • Title: O-Phenylhydroxylamine = 97.
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Sources

Protocols & Analytical Methods

Method

Protocol for Electrophilic Amination using O-Phenylhydroxylamine: A Detailed Guide for Researchers

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed protocol and theoretical background for electrophilic amination using O-phenylhydroxylamine. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed protocol and theoretical background for electrophilic amination using O-phenylhydroxylamine. This guide emphasizes scientific integrity, field-proven insights, and a thorough understanding of the underlying reaction mechanisms to ensure reliable and reproducible results.

Introduction: The Logic of Electrophilic Amination

The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials. While traditional methods often involve the reaction of a nitrogen nucleophile with a carbon electrophile, the "umpolung" strategy of electrophilic amination offers a powerful alternative. This approach reverses the polarity, employing a nucleophilic carbon source (a carbanion or enolate) and an electrophilic nitrogen species.[1]

O-phenylhydroxylamine (H₂NOPh) stands as a classical yet effective electrophilic aminating agent. The presence of the phenoxy group, a competent leaving group, on the nitrogen atom renders it susceptible to nucleophilic attack, enabling the direct formation of a C-N bond. Understanding the nuances of this reagent is key to its successful application.

Reagent Profile: O-Phenylhydroxylamine

O-phenylhydroxylamine is typically handled as its more stable hydrochloride salt (O-phenylhydroxylamine hydrochloride, [PhONH₃]⁺Cl⁻). The free base is an oil and can be liberated from its salt in situ or prior to the reaction, though it may have limited stability.

Key Properties:

PropertyValue
Molecular FormulaC₆H₇NO (free base)
Molecular Weight109.13 g/mol (free base)
AppearanceWhite to off-white solid (hydrochloride salt)
StabilityThe hydrochloride salt is relatively stable and should be stored under an inert atmosphere, protected from moisture.[2]

Safety Precautions:

O-phenylhydroxylamine and its salts should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. All waste should be disposed of according to institutional guidelines.

The Underlying Mechanism: A Step-by-Step Rationale

The electrophilic amination of a carbanion with O-phenylhydroxylamine proceeds through a well-defined mechanistic pathway. A critical aspect of this reaction is the acidic N-H proton of the hydroxylamine, which necessitates the use of at least two equivalents of the carbon nucleophile or a strong, non-nucleophilic base to first deprotonate the aminating agent.

The generally accepted mechanism involves the following steps:

  • Deprotonation: A strong base or a second equivalent of the carbanion (Nu:⁻) deprotonates the O-phenylhydroxylamine to form a "nitrenoid" intermediate. This is a crucial step as it generates the active aminating species.

  • Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the electrophilic nitrogen atom of the deprotonated O-phenylhydroxylamine.

  • Displacement: This attack results in the displacement of the phenoxide leaving group, forming the new C-N bond.

  • Protonation: A final workup step protonates the newly formed amine to yield the final product.

Electrophilic Amination Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Displacement cluster_2 Step 4: Workup H2NOPh O-Phenylhydroxylamine (H₂NOPh) HNu Protonated Nucleophile (H-Nu) H2NOPh->HNu PhONH- Deprotonated Intermediate (Nitrenoid) H2NOPh->PhONH- Nu- Carbanion (Nu:⁻) Nu-->H2NOPh Base PhONH-2 Deprotonated Intermediate Nu-2 Carbanion (Nu:⁻) Nu-2->PhONH-2 Attack at N Nu-NH2 Aminated Product (Nu-NH₂) PhONH-2->Nu-NH2 PhO- Phenoxide Leaving Group (PhO⁻) PhONH-2->PhO- Nu-NH2-2 Aminated Product H3O+ Aqueous Acid (H₃O⁺) Nu-NH2-2->H3O+ Nu-NH3+ Protonated Product (Nu-NH₃⁺) H3O+->Nu-NH3+

Caption: Generalized mechanism of electrophilic amination with O-phenylhydroxylamine.

Experimental Protocols

This section provides detailed, step-by-step protocols for the electrophilic amination of two common classes of carbon nucleophiles: ester enolates and Grignard reagents.

Protocol 1: α-Amination of an Ester Enolate

This protocol is designed for the synthesis of α-amino esters, which are valuable precursors to non-natural amino acids.[3] The key to success is the quantitative formation of the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) prior to the addition of the aminating agent.

Workflow Overview:

Sources

Application

Application Note: Copper-Catalyzed Electrophilic Amination via Cross-Coupling with O-Phenylhydroxylamine and Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction: The Umpolung Amination Paradigm The construction of C–N bonds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction: The Umpolung Amination Paradigm

The construction of C–N bonds is a cornerstone of pharmaceutical synthesis. While traditional nucleophilic amination strategies (e.g., Buchwald-Hartwig and Ullmann couplings) rely on the cross-coupling of nucleophilic amines with electrophilic aryl halides, these methods often struggle with highly functionalized or sterically hindered substrates.

To circumvent these limitations, electrophilic amination (an umpolung strategy) reverses the inherent polarity of the nitrogen atom[1]. By utilizing O-phenylhydroxylamine or its O-acyl derivatives (such as O-benzoylhydroxylamine) as electrophilic nitrogen sources, researchers can achieve direct amination of organometallic nucleophiles (e.g., arylboronic acids, organozinc, and organosilane reagents) under mild, copper-catalyzed conditions[2].

Mechanistic Rationale & Causality

The success of O-phenylhydroxylamine and its derivatives as aminating agents stems from the thermodynamic instability of the N–O bond (Bond Dissociation Energy 35–45 kcal/mol).

  • Oxidative Addition: The catalytic cycle is initiated by the active Cu(I) species, which readily inserts into the weak N–O bond of the O-phenylhydroxylamine. This oxidative addition generates a highly reactive Cu(III)-amido intermediate[3].

  • Leaving Group Dynamics: The phenoxide (or benzoate) acts as an excellent leaving group, stabilizing the high-valent Cu(III) center prior to transmetalation.

  • Transmetalation & Reductive Elimination: The organometallic nucleophile (e.g., Ar-ZnX or Ar-B(OH)₂) undergoes transmetalation with the Cu(III) complex, displacing the phenoxide/benzoate ligand. Subsequent reductive elimination rapidly forges the C–N bond, releasing the arylamine product and regenerating the Cu(I) catalyst[4].

CatalyticCycle Cu_I L-Cu(I) Active Catalyst Cu_III_OA L-Cu(III)(NR₂)(OPh) Amido Complex Cu_I->Cu_III_OA Oxidative Addition + R₂N-OPh Cu_III_TM L-Cu(III)(NR₂)(Ar) Aryl-Amido Complex Cu_III_OA->Cu_III_TM Transmetalation + Ar-M (e.g., Ar-B(OH)₂) - PhO-M Cu_III_TM->Cu_I Reductive Elimination - Ar-NR₂ (Product)

Figure 1: Copper-catalyzed electrophilic amination catalytic cycle via N-O bond cleavage.

Quantitative Data & Substrate Scope

The versatility of the copper-catalyzed amination with O-aryl/acylhydroxylamines is demonstrated across various nucleophilic coupling partners. The table below summarizes optimized conditions and expected yields based on field-validated data[3],[2],[4].

Nucleophile ClassAminating AgentOptimal Catalyst SystemSolvent & TempExpected YieldRef
Arylboronic Acids O-benzoylhydroxylamineCu(OAc)₂ (10 mol%) / dppbzTHF, 25 °C65–92%[2]
Diarylzinc Reagents O-benzoylhydroxylamineCu(OTf)₂ (5 mol%)THF, 0 °C to 25 °C70–95%[4]
Arylsilanes O-benzoylhydroxylamineCu(OAc)₂ (10 mol%) / LiO-t-BuTHF, 25 °C50–88%[2]
Alkenes (Diamination)O-benzoylhydroxylamineCu(OTf)₂ (10 mol%) / PPTSDCE, 80 °C60–87%[3]

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are included to ensure the integrity of the reaction at each critical step.

Protocol A: Copper-Catalyzed Amination of Diarylzinc Reagents

This protocol details the cross-coupling of functionalized diarylzinc reagents with N,N-dialkyl-O-benzoylhydroxylamine (a highly stable derivative of O-phenylhydroxylamine) to yield tertiary arylamines[4].

Reagents & Materials:

  • Aryl iodide (1.0 mmol)

  • i-PrMgCl (1.05 mmol, 2.0 M in THF)

  • ZnCl₂ (0.55 mmol, 1.0 M in THF)

  • N,N-dialkyl-O-benzoylhydroxylamine (0.8 mmol)

  • Cu(OTf)₂ (0.04 mmol, 5 mol%)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Diarylzinc Nucleophile:

    • Causality: Grignard reagents are too reactive and often lead to undesired homocoupling or attack on the carbonyl of the aminating agent. Transmetalation to Zinc dampens nucleophilicity, ensuring exclusive attack at the electrophilic nitrogen[1].

    • In an oven-dried Schlenk flask under N₂, dissolve the aryl iodide in 3.0 mL anhydrous THF and cool to -20 °C.

    • Add i-PrMgCl dropwise. Stir for 30 minutes. Validation: Complete iodine-magnesium exchange can be verified by quenching a 0.1 mL aliquot with I₂ and analyzing via GC-MS.

    • Add ZnCl₂ dropwise. Warm the solution to 0 °C and stir for 20 minutes to form the diarylzinc reagent.

  • Catalyst Activation & Coupling:

    • In a separate flame-dried flask, combine Cu(OTf)₂ (5 mol%) and the O-benzoylhydroxylamine (0.8 mmol) in 2.0 mL THF.

    • Observation: The solution will exhibit a pale blue/green tint characteristic of Cu(II).

    • Cool this mixture to 0 °C and transfer the freshly prepared diarylzinc solution into it dropwise via cannula over 5 minutes.

    • Observation: A rapid color change to dark brown/black indicates the in-situ reduction of Cu(II) to the active Cu(I) species and subsequent formation of the Cu(III) intermediate.

  • Reaction Maturation & Workup:

    • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc, UV active).

    • Quench the reaction with saturated aqueous NH₄Cl (5.0 mL). Causality: NH₄Cl effectively complexes copper residues, pulling them into the aqueous layer (turning it deep blue).

    • Extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chan-Lam Type Umpolung Amination of Arylboronic Acids

For substrates sensitive to organometallic reagents, arylboronic acids provide an air- and moisture-tolerant alternative[5].

Reagents & Materials:

  • Arylboronic acid (1.5 mmol)

  • O-phenylhydroxylamine or O-benzoylhydroxylamine (1.0 mmol)

  • Cu(OAc)₂ (0.1 mmol, 10 mol%)

  • 1,2-bis(diphenylphosphino)benzene (dppbz) (0.1 mmol, 10 mol%)

  • LiO-t-Bu (2.0 mmol)

  • Anhydrous THF (4.0 mL)

Step-by-Step Methodology:

  • Ligand-Metal Complexation:

    • In a vial equipped with a magnetic stir bar, combine Cu(OAc)₂ and dppbz in 2.0 mL THF. Stir for 15 minutes at room temperature.

    • Causality: The bidentate phosphine ligand (dppbz) is critical. It stabilizes the highly reactive Cu(III) intermediate against premature reductive elimination or off-target radical decomposition, funneling the reaction toward the desired C–N cross-coupling[2].

  • Base Activation:

    • Add LiO-t-Bu to the catalyst mixture. Observation: The mixture will turn dark, indicating the formation of the active copper-alkoxide complex.

  • Cross-Coupling:

    • Add the arylboronic acid and the O-phenylhydroxylamine derivative.

    • Seal the vial under a nitrogen atmosphere and stir at room temperature for 12–24 hours.

    • Validation: The reaction progress can be tracked by the disappearance of the hydroxylamine derivative on TLC (ninhydrin stain can be used if primary/secondary amines are formed, though UV is preferred for arylamines).

  • Workup:

    • Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of Celite to remove copper salts and boronic acid byproducts.

    • Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting & Best Practices

  • Background Carbonyl Attack: If using O-acylhydroxylamines and observing amide byproducts (due to nucleophilic attack on the carbonyl carbon rather than the nitrogen), switch to a less reactive nucleophile (e.g., from Grignard to Zincate) or increase the steric bulk of the acyl group (e.g., using O-pivaloylhydroxylamine)[1].

  • Catalyst Poisoning: Trace moisture in Protocol A will rapidly protonate the diarylzinc reagent, leading to the formation of the protode-metalated arene (Ar-H). Ensure all glassware is flame-dried and solvents are rigorously degassed and dried.

  • Low Yields with Electron-Deficient Boronic Acids: Electron-poor arylboronic acids undergo transmetalation at a slower rate. In Protocol B, gently heating the reaction to 40 °C or increasing the equivalents of LiO-t-Bu can accelerate the transmetalation step[2].

Sources

Method

Application Note: Direct C–H Amination Using O-Phenylhydroxylamine Derivatives

Executive Summary & Strategic Rationale The direct functionalization of inert C–H bonds represents a paradigm shift in synthetic organic chemistry and late-stage drug development. Historically, the installation of primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The direct functionalization of inert C–H bonds represents a paradigm shift in synthetic organic chemistry and late-stage drug development. Historically, the installation of primary aromatic amines required classical multi-step sequences: pre-functionalization (e.g., nitration or halogenation) followed by reduction or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Direct C–H amination bypasses these intermediate steps, offering a highly atom-economical route to aniline derivatives[1]. To achieve this, the polarity of the nitrogen source must be reversed (umpolung reactivity). O-arylhydroxylamines—specifically O-(2,4-dinitrophenyl)hydroxylamine (DPH) —have emerged as premier electrophilic aminating agents. The highly electron-withdrawing 2,4-dinitrophenoxy group weakens the N–O bond, facilitating facile cleavage and transfer of an unprotected –NH₂ group directly to the arene[2],[3].

Mechanistic Causality: Driving Electrophilic Amination

Understanding the mechanistic pathways of O-arylhydroxylamines is critical for rational reaction design and troubleshooting. Depending on the catalytic system employed, DPH operates via two distinct, self-validating mechanistic pathways:

  • Transition-Metal-Catalyzed Nitrenoid Pathway (e.g., Rh, Ru, Pd): The transition metal (e.g., a Cp*Rh(III) complex) first undergoes directed C–H activation to form a stable metallacycle. This intermediate then undergoes oxidative addition into the weak N–O bond of DPH, expelling 2,4-dinitrophenol and generating a highly reactive metal-nitrenoid species (e.g., Rh(V)). Subsequent migratory insertion and reductive elimination yield the aminated product and regenerate the catalyst[4],[5].

  • Single-Electron Transfer (SET) Radical Pathway (e.g., Fe, Ti, or Metal-Free): In the presence of mild reductants (like Fe(II) sulfate or Ti(III)) or under specific photocatalytic conditions, the N–O bond of DPH is cleaved via SET. This generates a transient, highly electrophilic aminium radical cation (H₂N•⁺), which directly attacks electron-rich arenes. Deprotonation and rearomatization yield the primary aniline[1].

Mechanism A Arene Substrate (Nucleophile) C Metallacycle / C-H Activated Intermediate A->C B Transition Metal Catalyst (e.g., Rh, Ru, Fe) B->C E N-O Bond Cleavage (Nitrenoid or Radical Cation) C->E D O-(2,4-Dinitrophenyl)hydroxylamine (Electrophilic N-Source) D->E Oxidative Addition / SET F C-N Bond Formation (Reductive Elimination) E->F F->B Catalyst Turnover G Arylamine Product + 2,4-Dinitrophenol F->G

Mechanistic pathways for metal-catalyzed C-H amination using O-arylhydroxylamines.

Reagent Profiling: Why DPH?

The choice of aminating agent dictates the success of the C–H functionalization. DPH is strongly preferred over historical reagents due to its superior stability and predictable reactivity profile[3].

Table 1: Comparative Analysis of Electrophilic Aminating Agents

Aminating AgentLeaving GroupShelf Stability & HandlingReactivity ProfilePrimary Byproduct
DPH 2,4-DinitrophenoxyHigh (Stable for months at 0 °C; non-explosive)Excellent electrophile; supports both radical and nitrenoid pathways.2,4-Dinitrophenol
MSH MesitylenesulfonateLow (Known explosive hazard; thermally unstable)Highly reactive but prone to rapid, dangerous thermal decomposition.Mesitylenesulfonic acid
HOSA SulfateModerate (Highly hygroscopic)Requires harsh conditions; poor solubility in standard organic solvents.Sulfuric acid
Azides N₂Variable (Shock sensitive depending on R-group)Atom-economical, but requires specific transition metal catalysts.Nitrogen gas (N₂)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure researchers understand why specific conditions are enforced.

Protocol A: Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine (DPH)

Based on the optimized two-step procedure by Legault and Charette[3]. Direct amination of 2,4-dinitrochlorobenzene with free hydroxylamine leads to complex mixtures; utilizing N-Boc-hydroxylamine prevents over-alkylation.

Step 1: N-Boc Protection & Coupling

  • Dissolve N-Boc-hydroxylamine (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Add KOtBu (1.05 equiv) at 0 °C. Causality: The strong base selectively deprotonates the hydroxyl oxygen, preparing it for nucleophilic aromatic substitution (SNAr).

  • Add 1-chloro-2,4-dinitrobenzene (1.0 equiv) portion-wise. Stir for 2 hours at room temperature.

  • Validation Check: The reaction mixture will turn deep red/purple. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the N-Boc-DPH intermediate.

Step 2: Deprotection

  • Dissolve N-Boc-DPH in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add Trifluoroacetic Acid (TFA, 10 equiv) dropwise. Stir for 1 hour. Causality: TFA cleanly removes the Boc group without cleaving the sensitive N–O bond.

  • Concentrate under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ to yield the free base DPH.

  • Storage: Store the resulting yellow solid in a dark vial at 0 °C. It remains stable for >6 months without appreciable decomposition[2],[3].

Protocol B: Rh(III)-Catalyzed Directed C–H Amination

This protocol utilizes DPH for the ortho-amination of arenes bearing directing groups (e.g., pyridines, amides)[5].

Reaction Setup:

  • In an oven-dried Schlenk tube, combine the arene substrate (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ catalyst (5 mol %), and AgSbF₆ (20 mol %). Causality: AgSbF₆ acts as a halide scavenger, removing chloride ligands from the Rh precatalyst to generate the active, cationic Rh(III) species necessary for C–H activation.

  • Add DPH (0.24 mmol, 1.2 equiv) and anhydrous 1,2-Dichloroethane (DCE) (2.0 mL). Causality: DCE or Toluene must be used. Lewis basic solvents (THF, DMF, DMSO) are strictly avoided as they coordinate to the metal center, inhibiting the catalyst, and can prematurely decompose the electrophilic DPH[2].

  • Stir the mixture at 80 °C for 12 hours under an argon atmosphere.

  • Validation Check: The progress can be monitored via TLC. As the reaction proceeds, the precipitation of yellow 2,4-dinitrophenol (the byproduct of N–O cleavage) serves as a visual indicator of DPH activation.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and wash with 1M NaOH (to remove the acidic 2,4-dinitrophenol byproduct). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Synthesis Prepare DPH via Charette's Protocol Step2 2. Reaction Assembly Combine Arene, DPH, Catalyst in DCE/Toluene Step1->Step2 Step3 3. C-H Amination Controlled Heating (Monitor N-O Cleavage) Step2->Step3 Step4 4. Purification Base Wash (NaOH) Isolate Primary Aniline Step3->Step4

Standardized experimental workflow for direct C-H amination using DPH.

Troubleshooting & Quality Control

  • Low Yields / Unreacted Starting Material: If the arene remains unconsumed, the DPH may have degraded. Perform an NMR check of the DPH stock; the presence of free 2,4-dinitrophenol prior to the reaction indicates reagent decomposition. Ensure absolute exclusion of moisture during storage.

  • Over-amination (Di-amination): If di-aminated products are observed, lower the equivalents of DPH to 1.0 or reduce the reaction temperature. The primary aniline product is often more nucleophilic than the starting material, making strict stoichiometry control essential[1].

  • Catalyst Poisoning: If the reaction stalls, ensure the solvent is rigorously anhydrous and free of nucleophilic stabilizers (e.g., avoid ethanol-stabilized chloroform).

Sources

Application

The Strategic deployment of o-Phenylhydroxylamine in Modern Pharmaceutical Synthesis: A Guide for Researchers

For the discerning researcher in pharmaceutical and medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in pharmaceutical and medicinal chemistry, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the arsenal of versatile building blocks, o-phenylhydroxylamine and its hydrochloride salt have emerged as reagents of significant strategic value. Their unique chemical architecture, featuring a nucleophilic aminooxy group appended to an aromatic ring, provides a gateway to a diverse array of complex molecular scaffolds, particularly nitrogen-containing heterocycles that are prevalent in biologically active compounds.[1][2]

This technical guide provides an in-depth exploration of the applications of o-phenylhydroxylamine in pharmaceutical synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into why specific experimental choices are made. The protocols detailed herein are designed to be self-validating, equipping the practicing scientist with the knowledge to not only replicate but also adapt these methods for the synthesis of novel chemical entities.

Core Principles: The Chemical Reactivity of o-Phenylhydroxylamine

o-Phenylhydroxylamine (C₆H₅ONH₂) is an isomer of N-phenylhydroxylamine, and it is crucial to distinguish between the two, as their reactivity profiles differ significantly.[3] The key to o-phenylhydroxylamine's utility lies in the reactivity of the -ONH₂ group. The oxygen atom is nucleophilic, readily attacking electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This fundamental reaction serves as the cornerstone for the synthesis of a wide range of pharmacologically relevant structures.

The hydrochloride salt of o-phenylhydroxylamine is often used in practice due to its increased stability and ease of handling.[1] The free base can be liberated in situ or used as the salt, depending on the specific reaction conditions.

Synthesis of o-Phenylhydroxylamine Hydrochloride: A Protocol

A reliable supply of high-purity starting material is paramount for any synthetic endeavor. While commercially available, understanding the synthesis of o-phenylhydroxylamine hydrochloride can be advantageous. Several methods have been reported, with one common approach involving the hydrazinolysis of N-phenoxyphthalimide.[4]

Protocol 1: Synthesis of o-Phenylhydroxylamine Hydrochloride via Hydrazinolysis

This protocol is adapted from established literature procedures.[4]

Materials:

  • N-phenoxyphthalimide

  • Hydrazine monohydrate

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

  • 4N HCl in dioxane

  • Silica gel

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for filtration

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-phenoxyphthalimide (1.0 eq) in a 10% solution of methanol in chloroform.

  • Hydrazinolysis: To the stirred solution, slowly add hydrazine monohydrate (3.0 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours). A white precipitate of phthalhydrazide will form.

  • Workup:

    • Filter the reaction mixture through a plug of silica gel, washing with a 30% solution of ethyl acetate in hexane to elute the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude o-phenylhydroxylamine as a light-yellow oil.

  • Salt Formation:

    • Dissolve the crude oil in diethyl ether and cool the solution to 0 °C.

    • Slowly add a solution of 4N HCl in dioxane dropwise until the pH of the solution reaches 3.

    • A white solid, o-phenylhydroxylamine hydrochloride, will precipitate.

  • Isolation and Drying:

    • Filter the white solid and wash it with cold diethyl ether.

    • Dry the product under vacuum to yield pure o-phenylhydroxylamine hydrochloride.

Causality of Experimental Choices:

  • Hydrazine Monohydrate as Reagent: Hydrazine is a strong nucleophile that effectively cleaves the phthalimide group, liberating the desired o-phenylhydroxylamine.

  • Silica Gel Plug Filtration: This is a rapid and efficient method to remove the solid phthalhydrazide byproduct from the reaction mixture.

  • Conversion to Hydrochloride Salt: The hydrochloride salt is significantly more stable and less prone to degradation than the free base, making it ideal for storage and subsequent use.[1]

Application in the Synthesis of Bioactive Oximes and Nitriles

A primary application of o-phenylhydroxylamine in pharmaceutical synthesis is the formation of oxime ethers and the conversion of aldehydes to nitriles. These functional groups are present in a variety of bioactive molecules.

The Formation of Oxime Ethers: A Gateway to Novel Antibacterials

The reaction of o-phenylhydroxylamine with aldehydes or ketones yields O-phenyl oximes. This transformation is of particular interest in the development of novel antibacterial agents. For instance, derivatives of O-benzylhydroxylamines (a related class of compounds) have been synthesized and shown to act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

Experimental Workflow: Synthesis of Bioactive Molecules

The following diagram illustrates a generalized workflow for the utilization of o-phenylhydroxylamine in the synthesis of bioactive compounds.

workflow cluster_synthesis Synthesis of o-Phenylhydroxylamine HCl cluster_application Application in Bioactive Molecule Synthesis start N-phenoxyphthalimide product1 o-Phenylhydroxylamine (crude) start->product1 Hydrazinolysis reagent1 Hydrazine Monohydrate reagent1->product1 final_product o-Phenylhydroxylamine Hydrochloride product1->final_product Salt Formation reagent2 HCl in Dioxane reagent2->final_product start_app o-Phenylhydroxylamine Hydrochloride oxime O-Phenyl Oxime Ether (Bioactive Molecule) start_app->oxime nitrile Nitrile/Cyanohydrin (Pharmaceutical Precursor) start_app->nitrile With reducing sugars carbonyl Aldehyde or Ketone (Drug Intermediate) carbonyl->oxime

Caption: Generalized workflow from the synthesis of o-phenylhydroxylamine hydrochloride to its application in generating bioactive oxime ethers and pharmaceutical nitrile precursors.

Protocol 2: General Procedure for the Conversion of Aldehydes to Nitriles

This protocol is based on a method optimized for the formation of nitriles and cyanohydrins from aldehydes, including water-soluble substrates like carbohydrates.[5]

Materials:

  • Aldehyde (e.g., a carbohydrate or other drug intermediate)

  • o-Phenylhydroxylamine hydrochloride

  • Methanol (MeOH)

  • Sodium phosphate buffer (0.5 M, pH 6.5)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the aldehyde (1.0 eq) and o-phenylhydroxylamine hydrochloride (1.2 eq) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with dichloromethane (5 x 3 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired nitrile or cyanohydrin.

Self-Validating System and Mechanistic Rationale:

  • Buffered Aqueous Medium: The use of a phosphate buffer at pH 6.5 is crucial for several reasons.[5] It maintains a pH that is optimal for the reaction while preventing acid-catalyzed degradation of sensitive substrates, such as carbohydrates. This controlled environment ensures the reproducibility of the reaction.

  • Stoichiometry: A slight excess of o-phenylhydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.

  • Temperature: The reaction is heated to 60 °C to increase the reaction rate. For more sensitive substrates, the temperature can be optimized.

  • Extraction and Purification: The extractive workup with dichloromethane effectively separates the organic product from the aqueous reaction medium and inorganic salts. Subsequent purification by column chromatography ensures the isolation of a high-purity product, which can be validated by standard analytical techniques (NMR, MS, etc.).

Tabular Summary of Key Data

PropertyValueReference
o-Phenylhydroxylamine Hydrochloride
CAS Number6092-80-4
Molecular FormulaC₆H₈ClNO
Molecular Weight145.59 g/mol
AppearanceWhite to yellow powder[1]
Melting Point~132 °C (decomposes)[1]
Storage Temperature2-8 °C[1]

Conclusion and Future Outlook

o-Phenylhydroxylamine is a potent and versatile reagent in the toolkit of the modern pharmaceutical chemist. Its ability to readily form oxime ethers and facilitate the conversion of aldehydes to nitriles under mild conditions makes it an invaluable tool for the synthesis of complex and biologically active molecules.[2][5] The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important building block in their drug discovery and development programs. As the quest for novel therapeutics continues, the strategic application of reagents like o-phenylhydroxylamine will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. (n.d.). Tsi-journals.com. Retrieved March 25, 2026, from [Link]

  • N-Phenylhydroxylamine. (2024, January 28). Wikipedia. [Link]

  • Wanninayake, A., & Lee, Y. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Tetrahedron Letters, 70, 153018. [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 693. [Link]

  • n-acetyl-n-phenylhydroxylamine. (n.d.). Org-synth.com. Retrieved March 25, 2026, from [Link]

  • Cas 6092-80-4,O-PHENYLHYDROXYLAMINE HYDROCHLORIDE. (n.d.). Lookchem.com. Retrieved March 25, 2026, from [Link]

  • CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology, 5(1), 123-127. [Link]

  • O-Phenylhydroxylamine. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Sharma, A., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(23), 7349. [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 693. [Link]

  • Phenylhydroxylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • Carpino, L. A., Giza, C. A., & Carpino, B. A. (1959). O-Acylhydroxylamines. I. Synthesis of O-Benzoylhydroxylamine1. Journal of the American Chemical Society, 81(4), 955–957. [Link]

  • Desai, P. V., & Mergott, D. J. (2025). Medicinal Chemistry Reviews, Volume 59. ACS Medicinal Chemistry Letters, 16(2), 193–194. [Link]

  • Ielo, L., et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8122. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-Phenylhydroxylamine Amination Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with electrophilic amination using O-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical challenges associated with electrophilic amination using O-phenylhydroxylamine and related O-arylhydroxylamines.

Unlike traditional nucleophilic nitrogen sources, O-arylhydroxylamines operate via reactivity umpolung. The lability of the N–O bond allows for the generation of highly reactive electrophilic nitrogen species. However, this same lability makes the reagent prone to competitive degradation, off-target rearrangements, and poor regioselectivity if the reaction microenvironment is not strictly controlled.

Mechanistic Pathway & Logical Relationships

To troubleshoot yield issues, you must first understand the causality of the N–O bond cleavage. In modern photoredox amination, the generation of the active species is entirely dependent on the pre-equilibrium protonation state of the hydroxylamine.

G A O-Phenylhydroxylamine (Weakly Basic) B Protonated Hydroxylamine (Activated Precursor) A->B Strong Acid (HClO4) Protonation C Aminium Radical Cation (ARC) (Highly Electrophilic) B->C Photocatalyst (SET) N-O Cleavage E Radical C-N Adduct (Wheland-type Intermediate) C->E Bimolecular Addition D Arene Nucleophile (e.g., Anisole) D->E F Aminated Arene Product (+ Phenol Byproduct) E->F Oxidation & Deprotonation (-e-, -H+)

Fig 1. Mechanistic pathway of photocatalytic arene amination via aminium radical cations.

Troubleshooting & FAQs (Yield Optimization)

Q1: My photocatalytic amination yields are stalled below 20%. How can I improve conversion? A1: The root cause is likely incomplete protonation of the O-phenylhydroxylamine precursor. In photoredox catalysis, single-electron transfer (SET) to the neutral hydroxylamine generates a neutral aminyl radical, which is nucleophilic and reacts sluggishly with arenes. To drive C–N bond formation, you must generate the highly electrophilic aminium radical cation (ARC). Because O-arylhydroxylamines are weakly basic, standard acids like acetic acid ( pKa​ 4.7) or TFA ( pKa​ 0.2) are insufficient. Switching to a stoichiometric amount of a superacid like perchloric acid ( HClO4​ , pKa​ -10) ensures complete protonation prior to SET, rapidly accelerating bimolecular C–N bond formation (1[1]).

Q2: I am observing significant amounts of aminophenol byproducts instead of my desired intermolecular aminated product. What is going wrong? A2: You are observing competitive dearomative [3,3]-sigmatropic rearrangement. Acid-promoted N–O bond cleavage can trigger an intramolecular amine migration, forming 2-aminophenols instead of engaging the external arene nucleophile. To suppress this, you must alter the transition state energy. In transition-metal systems (e.g., Rh(III)-catalyzed amidation), introducing an electron-deficient bicyclic olefin as a cocatalyst effectively inhibits the rearrangement pathway and promotes intermolecular amide transfer, boosting yields up to 84% (2[2]). Alternatively, running the reaction at low temperatures (-20 °C) in a highly fluorinated solvent mixture like HFIP/DCE stabilizes the intermediate ion pairs, favoring the desired hydroamination trajectory (3[3]).

Q3: My O-phenylhydroxylamine reagent degrades before the reaction completes. Can I stabilize it? A3: Free base O-arylhydroxylamines are notoriously prone to bimolecular decomposition and hydrolysis. Always synthesize and store the reagent as its hydrochloride salt (O-phenylhydroxylamine·HCl). During the reaction, if decomposition outpaces the productive amination cycle, utilize a "pulsed addition" or syringe-pump technique to maintain a low steady-state concentration of the electrophile.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between specific reaction environments and the resulting yield improvements across different amination modalities.

Reaction ClassCatalyst / SystemKey SolventCritical AdditiveTarget YieldMechanistic Role of Additive
Photocatalytic Amination Ru(bpy)32+​ (Visible Light) CH3​CN HClO4​ (1.5 eq)60–85%Forces generation of the highly electrophilic ARC over the unreactive neutral radical.
Dearomative Hydroamination Acid-promoted (-20 °C)HFIP / DCETFA (10.0 eq)53–70%HFIP hydrogen-bonds and stabilizes the reactive ion pair intermediate at low temperatures.
Transition Metal Amidation Cp∗Rh(III) (5 mol%) CH3​CN Bicyclic Olefin65–84%Coordinates to the metal center to suppress competitive[3,3]-sigmatropic rearrangement pathways.

Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating methodology for the photocatalytic electrophilic amination of arenes using O-phenylhydroxylamine. This protocol includes built-in diagnostic checks to verify the success of each step.

Step 1: Reagent Verification

  • Action: Inspect your O-phenylhydroxylamine·HCl. It must be a free-flowing, white crystalline solid.

  • Validation Check: If the solid is yellow or brown, bimolecular degradation has occurred. Do not proceed. Recrystallize from ethanol/diethyl ether before use.

Step 2: Reaction Assembly & Acidification

  • Action: In an oven-dried Schlenk tube under an argon atmosphere, add the arene substrate (1.0 equiv, 0.2 mmol), O-phenylhydroxylamine·HCl (1.5 equiv, 0.3 mmol), and 2​ (2 mol%). Dissolve in anhydrous CH3​CN (2.0 mL). Slowly add aqueous HClO4​ (1.5 equiv, 70% w/w).

  • Validation Check: The solution should exhibit a clear, bright orange/red color characteristic of the Ru(II) complex. The addition of acid ensures the hydroxylamine is strictly protonated, preventing premature nucleophilic degradation.

Step 3: Degassing

  • Action: Perform three freeze-pump-thaw cycles.

  • Validation Check: Oxygen is a potent triplet state quencher. If the solution is not properly degassed, the photocatalytic cycle will fail. The absence of bubbling upon thawing under static vacuum confirms successful degassing.

Step 4: Irradiation & Monitoring

  • Action: Stir the reaction mixture at 25 °C under irradiation with 450 nm blue LEDs for 16 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The emergence of a highly UV-active, more polar spot (the aminated arene) alongside the formation of phenol (byproduct of the N–O cleavage) validates that the ARC was successfully generated and captured by the arene.

Step 5: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the perchloric acid. Extract with ethyl acetate (3 × 5 mL), dry over Na2​SO4​ , and purify via flash column chromatography.

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: ACS Catalysis URL:[Link]

  • Formal Dearomative Hydroamination of 2-Arylphenols Source: The Journal of Organic Chemistry URL:[Link]

  • Cp*Rh(III)/Bicyclic Olefin Cocatalyzed C–H Bond Amidation by Intramolecular Amide Transfer Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: O-Phenylhydroxylamine Handling & Storage

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexplained side products, or complete reaction failures when utilizing O-phenylhydroxylamine. In almost all ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, unexplained side products, or complete reaction failures when utilizing O-phenylhydroxylamine. In almost all cases, the root cause traces back to the improper storage and handling of this highly reactive reagent.

This technical guide is designed to move beyond basic safety data sheets. It explains the chemical causality behind reagent degradation and provides self-validating protocols to ensure absolute scientific integrity in your workflows.

Part 1: Troubleshooting & Causality FAQs

Q: Why does O-phenylhydroxylamine degrade so rapidly when stored as a free base? A: O-phenylhydroxylamine in its free base form is an unstable liquid that defies standard purification methods like distillation[1]. Its degradation is driven by the nucleophilic properties of the appended phenol ring[1]. This inherent nucleophilicity triggers an intramolecular amino-migration—mechanistically related to the Bamberger rearrangement—spontaneously converting the reagent into 2-aminophenol and 4-aminophenol[2].

Q: How does converting it to a hydrochloride salt prevent this degradation? A: Storing the compound as O-phenylhydroxylamine hydrochloride ( C6​H5​ONH2​⋅HCl ) forces the protonation of the primary amine. This protonation sequesters the nitrogen's lone pair, effectively neutralizing its nucleophilicity and completely shutting down the amino-migration pathway[3]. Consequently, the hydrochloride salt forms a shelf-stable, crystalline solid[3][4].

DegradationPathway FB O-Phenylhydroxylamine (Free Base) Nuc Nucleophilic Attack & Amino-Migration FB->Nuc Room Temp (Unstable Liquid) HCl O-Phenylhydroxylamine HCl (Protonated Salt) FB->HCl + HCl (Protonation) Deg Degradation Products (2-Aminophenol, etc.) Nuc->Deg Stable Shelf-Stable Solid (No Migration) HCl->Stable Prevents Nucleophilicity

Fig 1. Chemical causality of O-phenylhydroxylamine degradation and stabilization via protonation.

Q: What are the optimal storage conditions for the hydrochloride salt? A: While protonation solves the rearrangement issue, the resulting salt is highly hygroscopic[5]. It must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[6]. Exposure to ambient moisture leads to rapid hydration and subsequent hydrolytic degradation.

Q: How can I visually validate the integrity of my batch before an experiment? A: Pure O-phenylhydroxylamine hydrochloride is a white to off-white powder[3]. If the material is exposed to moisture or excess heat, it will oxidize and degrade, presenting as a light yellow, orange, or dark brown solid[3][7]. Any batch exhibiting a brown discoloration should be considered compromised and discarded immediately.

Q: Since the free base cannot be stored, how do I utilize the reagent in non-acidic reactions? A: The free base must be generated in situ immediately prior to your reaction. This is achieved by dissolving the stable hydrochloride salt in your reaction solvent and adding a stoichiometric amount of a mild base (e.g., triethylamine or a sodium phosphate buffer) to liberate the reactive free base in the presence of your electrophile[4][8].

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the stability metrics of O-phenylhydroxylamine across different physical states and environments.

Reagent FormStorage TemperatureAtmosphereShelf LifePrimary Degradation Mechanism
Free Base (Liquid)20–25°CAmbient< 24 hoursAmino-migration (to aminophenols)
Free Base (Liquid)-20°CInert (Ar/N 2​ )1–2 weeksAmino-migration
HCl Salt (Solid)20–25°CAmbientDays (Hygroscopic)Moisture-induced hydrolysis
HCl Salt (Solid)2–8°CInert (Ar/N 2​ )> 12 monthsStable

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, do not merely follow steps; validate them as you go. Below are the field-proven methodologies for handling this reagent.

Protocol A: Safe Storage and Handling Workflow

Goal: Prevent moisture ingress and thermal degradation of the bulk reagent.

  • Visual Validation: Upon receipt, inspect the sealed bottle. The solid must be white or off-white[3].

    • Causality & Validation: Brown discoloration indicates broken cold-chain logistics or seal failure during transit[7]. Do not proceed if the solid is dark.

  • Inert Aliquoting: Transfer the bulk bottle to a glovebox purged with Argon. Divide the bulk powder into single-use amber vials.

    • Causality & Validation: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation buildup that inevitably occur when cold bottles are opened in humid ambient air.

  • Desiccated Cold Storage: Seal the vials with PTFE-lined caps, place them in a secondary container with an active desiccant (e.g., indicating Drierite), and store at 2–8°C[6].

StorageWorkflow Rec Receive HCl Salt Batch Insp Visual Inspection Rec->Insp Fail Brown/Dark Solid (Degraded) Insp->Fail Discolored Pass White/Off-white Solid (Intact) Insp->Pass Pure Prep Aliquoting in Glovebox (Argon/N2) Pass->Prep Store Store at 2-8°C (Desiccated) Prep->Store

Fig 2. Standard operating procedure for the inspection and storage of O-phenylhydroxylamine HCl.

Protocol B: In-Situ Free-Basing for Aqueous Amidation/Oxime Formation

Goal: Liberate the free base in the presence of an electrophile without allowing time for amino-migration.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.25.

    • Causality & Validation: A heavily buffered system is critical. The addition of the HCl salt will release protons, drastically lowering the pH and stalling the reaction if unbuffered[4].

  • Reagent Addition: Add your electrophile (e.g., reducing sugar or aldehyde) to the buffer. Subsequently, add 1.2 equivalents of O-phenylhydroxylamine hydrochloride[4].

  • Validation & Monitoring: Monitor the pH immediately after addition; it must remain stable (pH > 6.5) to ensure the free base is actually liberated. Stir at room temperature and monitor the disappearance of the electrophile via TLC or 1 H NMR.

    • Causality & Validation: By having the electrophile already present in the solution, the transient free base is consumed faster than it can undergo intramolecular rearrangement, ensuring high product yield[4].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific: (February 15 2011) O-Phenylhydroxylamine hydrochloride." fishersci.com. 5

  • Sigma-Aldrich. "O-Phenylhydroxylamine = 97.0 AT 6092-80-4." sigmaaldrich.com. 6

  • Sigma-Aldrich. "SAFETY DATA SHEET: O-Phenylhydroxylamine hydrochloride." sigmaaldrich.com.

  • The Journal of Organic Chemistry - ACS Publications. "Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives." acs.org. 1

  • CymitQuimica. "CAS 6092-80-4: Hydroxylamine, O-phenyl-, hydrochloride (1:1)." cymitquimica.com. 3

  • ChemShuttle. "CERTIFICATE OF ANALYSIS - O-phenylhydroxylamine hydrochloride." chemshuttle.com. 7

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. "O-Mesitylenesulfonylhydroxylamine." researchgate.net. 2

  • NSF PAR. "Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source." nsf.gov.4

  • Semantic Scholar. "Harnessing Sulfinyl Nitrenes: A Unified One-pot Synthesis of Sulfoximines and Sulfonimidamides." semanticscholar.org. 8

Sources

Troubleshooting

troubleshooting side reactions in o-phenylhydroxylamine cross-coupling

Welcome to the Technical Support Center for Electrophilic Amination and Cross-Coupling using O-Phenylhydroxylamine . As a Senior Application Scientist, I have designed this diagnostic guide for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Electrophilic Amination and Cross-Coupling using O-Phenylhydroxylamine . As a Senior Application Scientist, I have designed this diagnostic guide for researchers and drug development professionals who are troubleshooting complex side reactions—such as premature N-O bond cleavage, biaryl homocoupling, and over-arylation—during C-N or C-O bond formation.

This guide bypasses basic overviews and directly addresses the mechanistic causality of reaction failures, providing self-validating protocols and data-driven optimization strategies.

Mechanistic Overview: Competing Pathways in Amination

O-Phenylhydroxylamine (PhONH₂) and its derivatives are powerful umpolung reagents designed to deliver electrophilic nitrogen [1]. The oxygen atom is substituted with a phenoxide leaving group, rendering the N-O bond intentionally weak. While this enables catalyst-free or transition-metal-catalyzed (Cu, Pd) oxidative addition, this inherent instability is the root cause of the most common side reactions.

G Reagent O-Phenylhydroxylamine + Aryl Metal/Boronic Acid ActiveCat Metal-Amine Complex (Oxidative Addition) Reagent->ActiveCat Catalyst (Cu/Pd) Desired Desired C-N Coupling (Primary Amine) ActiveCat->Desired Transmetalation & Reductive Elimination Side1 N-O Cleavage / Reduction (Aniline + Phenol) ActiveCat->Side1 Premature N-O Cleavage Side2 Homocoupling (Biaryl) ActiveCat->Side2 Excess Oxidant / Base Side3 Over-arylation (Secondary Amine) Desired->Side3 Excess Electrophile

Mechanistic pathways of O-phenylhydroxylamine cross-coupling versus common side reactions.

Quantitative Impact of Reaction Parameters

The balance between the desired primary amine and off-target side reactions is highly sensitive to the base, solvent, and temperature. The table below summarizes the causality of condition changes on product distribution during a standard Copper-catalyzed amination of phenylboronic acid.

SolventBaseTempPrimary Amine (Desired)Biaryl (Homocoupling)Phenol/Aniline (Cleavage)Mechanistic Causality
THF NaOtBu25 °C45%15%40% Strong alkoxides accelerate premature N-O reductive cleavage before transmetalation can occur.
DMF K₂CO₃80 °C30%50% 20%High heat and polar solvents promote the N-O bond acting as an internal oxidant, driving aryl homocoupling.
CH₂Cl₂ Pyridine25 °C85% 5%10%Mild, coordinating bases stabilize the Cu-intermediate, allowing transmetalation to outcompete cleavage[2].

Targeted Troubleshooting FAQs

Q1: Why am I seeing significant amounts of biaryl homocoupling instead of the desired C-N coupled product? A: Homocoupling of the aryl metal or boronic acid is a classic oxidative side reaction. In the context of O-phenylhydroxylamine, the weak N-O bond can act as a sacrificial internal oxidant [1]. If the transmetalation step is faster than the reductive elimination, the metal center will oxidize two equivalents of the aryl species. Actionable Fix: Reduce the equivalents of the arylboronic acid (use 1.0 : 1.2 ratio favoring the amine), rigorously degas solvents to exclude ambient O₂, and switch to a less polar, non-coordinating solvent like CH₂Cl₂.

Q2: My reaction yields mostly phenol and aniline. How do I prevent premature N-O bond cleavage? A: Premature cleavage occurs when the metal-amine complex undergoes reduction before transmetalation can occur. This is exacerbated by strong bases or high temperatures that destabilize the intermediate [3]. Actionable Fix: Lower the reaction temperature. If using a Grignard reagent, ensure the slow addition of the organometallic to the hydroxylamine at -78 °C. Alternatively, tune the leaving group ability by switching to an O-(4-nitrophenyl)hydroxylamine derivative, which alters the pKa of the leaving group and stabilizes the pre-coupling intermediate [3].

Q3: I am observing over-arylation (formation of secondary/tertiary amines). How can I control selectivity? A: The primary amine product is often more nucleophilic than the starting O-phenylhydroxylamine. If the electrophilic aminating agent is depleted slowly, the newly formed primary amine will re-enter the catalytic cycle. Actionable Fix: Employ a syringe pump to slowly add the aryl metal species to a slight excess of O-phenylhydroxylamine (1.5 equiv). Additionally, using a catalyst ligand with higher steric bulk will disfavor the coordination of the bulkier primary amine product.

Diagnostic Logic Tree

Use the following workflow to rapidly diagnose and correct failing cross-coupling reactions based on your LC-MS or NMR byproduct analysis.

Workflow Start Issue: Low Yield in Cross-Coupling Check1 Identify Major Byproduct (LC-MS / NMR) Start->Check1 IsHomocoupling Biaryl Homocoupling? Check1->IsHomocoupling IsCleavage Phenol/Aniline (N-O Cleavage)? Check1->IsCleavage IsOverarylation Secondary/Tertiary Amines? Check1->IsOverarylation FixHomo Action: Reduce Oxidant, Lower Temp, Change Base IsHomocoupling->FixHomo Yes FixCleavage Action: Switch to less electrophilic O-substituent IsCleavage->FixCleavage Yes FixOver Action: Adjust Stoichiometry (Excess PhONH2) IsOverarylation->FixOver Yes

Troubleshooting logic tree for identifying and resolving amination side reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate in-process visual and analytical validation checkpoints.

Protocol A: Copper-Catalyzed Electrophilic Amination of Arylboronic Acids

This protocol minimizes homocoupling by controlling the transmetalation rate.

  • Pre-activation: In an oven-dried Schlenk flask under argon, combine Cu(OAc)₂ (0.1 equiv), arylboronic acid (1.0 equiv), and anhydrous CH₂Cl₂ (0.1 M). Add Pyridine (2.0 equiv) dropwise.

    • Validation Checkpoint: The solution must transition from a light blue suspension to a homogeneous deep green/brown solution within 15 minutes. This visual shift confirms the formation of the active Cu-aryl species. If it remains blue, your boronic acid may be degraded to the boroxine; add 10 µL of water to hydrolyze it.

  • Electrophile Addition: Dissolve O-phenylhydroxylamine (1.2 equiv) in CH₂Cl₂ and add it to the reaction mixture via a syringe pump over 1 hour at 25 °C.

    • Causality: Slow addition keeps the local concentration of the electrophile low, preventing the N-O bond from acting as an bulk oxidant (which causes homocoupling).

  • Monitoring: Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: Look for the disappearance of the UV-active O-phenylhydroxylamine spot and the emergence of a ninhydrin-active spot (primary amine) at a lower Rf.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl to break the copper-amine complexes. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Synthesis of O-Aryloximes via CuI-Mediated Cross-Coupling

In some cases, researchers wish to utilize the N-O bond to form C-O linkages rather than C-N linkages. This protocol prevents deoximation side reactions [4].

  • Reagent Assembly: In a sealed tube, combine the oxime (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (1.5 equiv) in anhydrous toluene (0.2 M).

  • Reaction: Heat the mixture to 110 °C for 16 hours.

    • Validation Checkpoint: The suspension will turn a distinct brick-red/brown as the Cu-oxime complex forms.

  • Analytical Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.

    • Validation Checkpoint: You should observe the [M+H]⁺ of the O-aryloxime. If you observe the mass of the corresponding ketone/aldehyde, deoximation has occurred. To fix this, ensure the Cs₂CO₃ is strictly anhydrous (oven-dried at 150 °C).

References

  • O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry (2018). URL:[Link]

  • The Copper-Mediated Cross-Coupling of Phenylboronic Acids and N-Hydroxyphthalimide at Room Temperature: Synthesis of Aryloxyamines. Organic Letters (2001). URL:[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry (2012). URL:[Link]

  • CuI-Mediated Cross-Coupling of Aryl Halides with Oximes: A Direct Access to O-Aryloximes. Organic Letters (2007). URL:[Link]

Optimization

Technical Support Center: O-Phenylhydroxylamine (OPHA) Electrophilic Amination

Welcome to the Technical Support Center for electrophilic amination using O-phenylhydroxylamine (OPHA). As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for electrophilic amination using O-phenylhydroxylamine (OPHA). As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot complex synthetic bottlenecks.

Unlike traditional nucleophilic amination, electrophilic amination relies on the controlled cleavage of the N–O bond. While the O-phenyl motif provides superior stability to pH changes and hydrolysis compared to standard benzoate motifs 1, it introduces specific mechanistic challenges—namely, stoichiometric phenol generation, competitive over-amination, and premature N–O homolysis.

Part 1: Mechanistic Workflow & Byproduct Divergence

Understanding the causality behind byproduct formation is the first step in optimizing your amination reactions. The diagram below illustrates the critical transition states where the reaction pathway diverges between the desired amine and unwanted byproducts.

G Substrate Nucleophilic Substrate (Organometallic / Arene) Intermediate Transition State (Heterolytic N-O Cleavage) Substrate->Intermediate Reagent O-Phenylhydroxylamine (Electrophilic Reagent) Reagent->Intermediate Byproduct3 Hydrolysis / Homolysis (Reagent Degradation) Reagent->Byproduct3 Trace H2O / UV Light Product Desired Primary Amine (Target Product) Intermediate->Product Optimal Temp & Catalyst Byproduct1 Phenol (Stoichiometric Leaving Group) Intermediate->Byproduct1 Inherent Pathway Byproduct2 Secondary/Tertiary Amine (Over-Amination Byproduct) Product->Byproduct2 Excess Reagent / High Temp

Workflow of O-phenylhydroxylamine amination highlighting desired pathways and byproduct divergence.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I suppress over-amination (tertiary amine formation) when synthesizing primary or secondary amines?

Root Cause: The newly formed amine product is often more nucleophilic than the starting organometallic or arene substrate. If OPHA is present in excess or the temperature is too high, the product will outcompete the substrate for the remaining reagent. Solution:

  • Inverse Addition: Always add the OPHA solution dropwise to the nucleophile, ensuring the nucleophile is always in stoichiometric excess relative to the unreacted OPHA.

  • Temperature Control: Maintain the reaction at -40 °C for Grignard reagents. At this temperature, the activation energy for the primary amination is met, but the secondary amination remains kinetically frozen 2.

Q2: My photocatalytic C-H amination with OPHA is yielding <15% product. The reagent is consumed, but I only see degradation. Why?

Root Cause: In photocatalytic amination, generating the highly electrophilic aminium radical cation requires strict pre-protonation of the OPHA. If you use a weak acid (like Acetic Acid or TFA), the reagent undergoes electron transfer in its unprotonated state, yielding a neutral aminyl radical. This neutral radical is nucleophilic, unproductive, and rapidly degrades 3. Solution: Switch to a strong acid such as Perchloric Acid (HClO₄, pKa ≈ -10). This ensures complete protonation prior to the single-electron reduction by the photocatalyst.

Mechanism OPHA O-Arylhydroxylamine (Ground State) Protonated Protonated OPHA (Requires Strong Acid) OPHA->Protonated HClO4 (pKa < 0) Degradation Neutral Aminyl Radical (Unproductive Degradation) OPHA->Degradation Weak Acid (e.g., AcOH) Radical Aminium Radical Cation (Highly Electrophilic) Protonated->Radical Photocatalyst (e- transfer) Product C-H Aminated Product Radical->Product + Arene Arene Arene Nucleophile

Photocatalytic generation of aminium radical cations from OPHA and subsequent C-H amination.

Q3: The stoichiometric phenol byproduct is co-eluting with my target amine. How can I chemically separate them without complex chromatography?

Root Cause: The cleavage of the N–O bond inherently releases one equivalent of phenol. Phenol can interact via hydrogen bonding with your newly formed amine, causing them to streak together on silica gel. Solution: Utilize an acid-base extraction catch-and-release protocol. Quench the reaction with 1M HCl to protonate your target amine (moving it to the aqueous layer). Extract the organic layer with diethyl ether to remove the neutral phenol. Finally, basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to recover your pure amine.

Part 3: Quantitative Data & Optimization

The following table synthesizes field-proven data on how solvent, temperature, and additives dictate the ratio of desired product to byproducts in OPHA aminations.

SubstrateReagentCatalyst / AdditiveTemp (°C)Target Amine YieldMajor Byproduct (%)Causality / Note
Phenylmagnesium BromideOPHANone0 °C45%Over-aminated Dimer (30%)High temp allows primary amine to compete with Grignard.
Phenylmagnesium BromideOPHATMEDA (1.2 eq)-40 °C89% Over-aminated Dimer (<5%)TMEDA stabilizes the transition state; low temp freezes dimerization 2.
Benzene (Arene)OPHARu(bpy)₃²⁺ / AcOH25 °C12%Neutral Aminyl Degradation (80%)Weak acid fails to protonate OPHA prior to electron transfer.
Benzene (Arene)OPHARu(bpy)₃²⁺ / HClO₄25 °C88% Phenol (Stoichiometric, 100%)Strong acid ensures formation of the electrophilic aminium radical 3.
2-Chlorophenol + AlkyneOPHAPd / Hydroxyterphenylphosphine80 °C82% Unreacted starting materialCascade condensation-rearrangement to form benzofuran 4.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as "self-validating systems." They include built-in visual and thermal checkpoints so you can verify the integrity of the reaction in real-time.

Protocol A: Electrophilic Amination of Organomagnesium Reagents

Objective: Synthesize primary anilines from aryl Grignard reagents while suppressing tertiary amine byproducts.

  • Preparation of the Electrophile: Dissolve OPHA (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Validation Check: The solution must remain completely colorless. A pink or yellow tint indicates premature N–O bond homolysis or trace moisture hydrolysis. If colored, discard and prepare fresh.

  • Nucleophile Conditioning: In a separate flame-dried Schlenk flask, cool the arylmagnesium bromide (1.2 equiv) and TMEDA (1.2 equiv) in THF to exactly -40 °C using a dry ice/acetonitrile bath.

  • Controlled Addition: Add the OPHA solution dropwise over 30 minutes via a syringe pump.

    • Validation Check: Monitor the internal temperature. The reaction is highly exothermic. If the internal temperature spikes above -35 °C, pause the addition. Exceeding this threshold exponentially increases the rate of over-amination.

  • Quench and Phase Separation: Stir for an additional 1 hour at -40 °C, then quench cold with 1M HCl.

    • Validation Check: The aqueous phase should test at pH < 2. Extract the organic layer (containing the phenol byproduct) and discard. Basify the aqueous layer to pH 12 with 3M NaOH and extract with EtOAc to isolate the pure primary amine.

Protocol B: Photocatalytic C-H Amination of Arenes

Objective: Direct C-H amination using visible light photoredox catalysis.

  • Protonation Step (Critical): In a borosilicate vial, combine the arene (1.0 equiv), OPHA (1.5 equiv), and Ru(bpy)₃(PF₆)₂ (2 mol%) in degassed acetonitrile. Slowly add aqueous Perchloric Acid (HClO₄, 2.0 equiv).

    • Validation Check: The addition of acid must precede light exposure. Failure to add the strong acid will result in the immediate formation of a dark brown tar upon irradiation (neutral aminyl radical degradation).

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at ambient temperature (25 °C) for 14 hours.

    • Validation Check: The solution should maintain the characteristic bright orange luminescence of the Ruthenium catalyst. If the solution turns opaque black, the catalyst has degraded due to oxygen ingress.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Part 5: References

  • Boyles, D. C., et al. "Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives." ACS Publications.

  • Erdik, E., et al. "Synthesis of amines by the electrophilic amination of organomagnesium, -zinc, -copper, and -lithium reagents." University of Michigan.

  • Romero, N. A., et al. "Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation." PMC - National Institutes of Health.

  • "Benzofuran synthesis." Organic Chemistry Portal.

Sources

Troubleshooting

handling and stability issues of free base o-phenylhydroxylamine

Welcome to the Technical Support & Troubleshooting Center for O-Phenylhydroxylamine (OPHA). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior, sudden decomposition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for O-Phenylhydroxylamine (OPHA).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior, sudden decomposition, and low yields associated with this reagent. The fundamental rule of working with OPHA is understanding its thermodynamic fragility: the free base is inherently unstable.

This guide is designed to decode the chemical causality behind OPHA's behavior, providing you with self-validating protocols, troubleshooting FAQs, and the mechanistic insights needed to master its application in your synthetic workflows.

SECTION 1: The Core Problem – Causality of OPHA Instability

To troubleshoot OPHA, we must first understand why it fails. O-phenylhydroxylamine is characterized by a weak nitrogen-oxygen (N–O) bond.

In its free base form , the lone pair on the nitrogen is fully available. This leads to two major modes of degradation:

  • Nucleophilic Autocatalysis: The unmasked nitrogen can act as a nucleophile, while the phenoxy group (–OPh) can act as a leaving group. This allows for rapid intermolecular degradation, turning your purified liquid into a dark, intractable tar[1].

  • Homolytic Cleavage: The free base is highly sensitive to thermal stress, leading to homolytic cleavage of the N–O bond.

Conversely, the hydrochloride salt (OPHA·HCl) protonates the nitrogen, tying up the lone pair. This eliminates the nucleophilicity of the nitrogen and significantly increases the activation energy required for N–O bond cleavage, rendering the salt shelf-stable at 2–8 °C[2].

OPHA_Pathway OPHA_HCl OPHA·HCl Salt (Shelf-Stable, Protonated) OPHA_Free OPHA Free Base (Highly Unstable Liquid) OPHA_HCl->OPHA_Free Deprotonation Base Alkaline pH (Base Addition) Base->OPHA_Free Decomp Intermolecular Degradation (Tar / N-O Cleavage) OPHA_Free->Decomp Isolation / Heat Oxime O-Phenyl Oxime Ether (Intermediate) OPHA_Free->Oxime + Carbonyl Trapping Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Oxime Nitrile Nitrile + Phenol (Wohl-type Elimination) Oxime->Nitrile Base / Heat

Caption: Mechanistic pathway of OPHA free base generation, trapping, and Wohl-type degradation.

SECTION 2: Troubleshooting FAQs

Q1: I attempted to isolate free base O-phenylhydroxylamine via distillation, but the material decomposed into a dark mixture. What went wrong? A: You cannot distill or chromatograph the free base of OPHA. As demonstrated in literature, N-alkyl-O-phenylhydroxylamines and the parent free base are unstable liquids that cannot be purified by standard physical methods due to the nucleophilic properties of the appended phenol ring[1]. The thermal energy applied during distillation rapidly accelerates N–O bond cleavage. Solution: Always generate the free base in situ in the presence of your target electrophile.

Q2: My reaction between an aliphatic aldehyde and OPHA·HCl yielded a nitrile instead of the expected O-phenyl oxime ether. Why did this happen? A: You have inadvertently triggered a Wohl-type degradation. When OPHA reacts with an aldehyde, it forms an O-phenyl oxime intermediate. Because the phenoxy group is an excellent leaving group, mildly basic conditions (or extended reaction times in aqueous buffers) will cause the elimination of phenol, transforming the oxime into a nitrile[3][4]. Solution: If the oxime ether is your desired final product, strictly control the pH (keep it slightly acidic to neutral) and monitor the reaction closely by LCMS to stop it before elimination occurs.

Q3: How should I store my bulk OPHA·HCl to ensure long-term stability? A: OPHA·HCl is hygroscopic and moisture-sensitive. Exposure to ambient humidity will lead to gradual hydrolysis and degradation. It must be stored tightly sealed at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[5].

Q4: Is OPHA safe to handle on the open bench? A: No. OPHA·HCl is classified as Acute Toxicity Category 3 (Oral) and is toxic if swallowed. It also causes serious skin and eye irritation[5]. Always handle the powder in a well-ventilated fume hood using proper PPE (gloves, face shield, and a P2 respirator if dust is generated)[2].

SECTION 3: Quantitative Comparison: Free Base vs. Hydrochloride Salt

To emphasize the necessity of working with the salt form, review the physical and thermodynamic properties summarized below:

Property / ParameterO-Phenylhydroxylamine (Free Base)O-Phenylhydroxylamine Hydrochloride (Salt)
CAS Number N/A (Rarely isolated)6092-80-4
Physical State Viscous, unstable yellow/brown liquidOff-white to white crystalline powder
Stability / Half-life Minutes to hours (concentration dependent)Months to years (if stored correctly)
Storage Temperature Do not store; use immediately2–8 °C[2]
Purification Method None (Decomposes on silica/distillation)[1]Recrystallization
Reactivity Profile Highly nucleophilic, prone to auto-degradationUnreactive until deprotonated in situ

SECTION 4: Validated Experimental Workflow

To successfully utilize OPHA without falling victim to free base degradation, you must use a concurrent deprotonation and trapping strategy. Below is a self-validating protocol for the synthesis of O-phenyl oxime ethers from aldehydes.

Protocol: In Situ Generation and Trapping of Free Base OPHA

Objective: Convert an aldehyde to an O-phenyl oxime ether while preventing free base auto-degradation or subsequent Wohl-type nitrile elimination.

Materials:

  • Aldehyde substrate (1.0 equiv)

  • O-Phenylhydroxylamine hydrochloride (1.2 equiv)[6]

  • Sodium acetate (1.2 equiv) - Acts as a mild base to liberate OPHA without triggering nitrile elimination.

  • Solvent: Methanol or Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde substrate (1.0 equiv) in anhydrous methanol (0.1 M concentration).

  • Salt Addition: Add O-phenylhydroxylamine hydrochloride (1.2 equiv) directly to the stirring solution. Note: Do not add the base yet. Ensure the electrophile is fully mixed with the salt.

  • In Situ Free-Basing: Slowly add sodium acetate (1.2 equiv) to the mixture at room temperature.

    • Causality Check: The sodium acetate mildly deprotonates the OPHA·HCl. Because the aldehyde is already present in excess relative to the instantaneous concentration of the free base, the liberated OPHA immediately attacks the carbonyl, outcompeting intermolecular auto-degradation.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC or LCMS. The reaction is typically complete within 1–3 hours. Avoid heating, as elevated temperatures will promote the elimination of phenol to form the nitrile[6].

  • Quench and Workup: Once the aldehyde is consumed, concentrate the mixture under reduced pressure (water bath < 30 °C). Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The resulting O-phenyl oxime ether is generally stable enough for standard silica gel chromatography.

Handling_Logic Storage Storage: 2-8°C, Argon/N2 Weighing Weighing: Minimize ambient air Storage->Weighing Reaction Reaction Setup: Mix HCl Salt + Substrate Weighing->Reaction InSitu In Situ Free-Basing: Add mild base last Reaction->InSitu Avoid CRITICAL FAILURE: Isolating free base Reaction->Avoid If base added without substrate

Caption: Best practices workflow for handling and utilizing O-phenylhydroxylamine.

SECTION 5: References

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source Source: Carbohydrate Research (NIH / PMC) URL:[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of O-Phenylhydroxylamine Reaction Mixtures

Welcome to the technical support center for o-phenylhydroxylamine synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for o-phenylhydroxylamine synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but notoriously delicate intermediate. O-Phenylhydroxylamine's inherent instability presents unique purification challenges. This document provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude o-phenylhydroxylamine reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route, most commonly the reduction of a nitroaromatic precursor. You should anticipate a mixture of the following:

  • Unreacted Starting Material: Residual nitrobenzene (or substituted nitroarene) is a frequent contaminant if the reaction has not gone to completion.

  • Over-reduction Product: The primary culprit is often the corresponding aniline (e.g., o-aminophenol). The reduction of a nitro group to a hydroxylamine is a delicate intermediate step; it is thermodynamically favorable for the reduction to proceed fully to the amine.[1][2]

  • Condensation Products: Phenylhydroxylamines can undergo condensation reactions, especially under aerobic or heated conditions, to form impurities like azoxybenzene and azobenzene.[3]

  • Rearrangement Products: In the presence of acid, phenylhydroxylamine is susceptible to the "Bamberger rearrangement," which can produce aminophenol isomers (e.g., p-aminophenol).[4][5]

  • Oxidation Products: Exposure to air can oxidize phenylhydroxylamine to nitrosobenzene.[3]

Understanding these potential side products is the first step in designing a rational purification strategy.

Q2: My isolated o-phenylhydroxylamine darkens and decomposes within hours. Why is this happening and how can I improve its stability?

A2: This is the most common issue researchers face. The instability of o-phenylhydroxylamine is inherent to its chemical structure. It is highly susceptible to thermal degradation and oxidation.[4][6] The free base is a crystalline solid but deteriorates upon storage, even at low temperatures.[6]

The core solution is to convert the free base to its hydrochloride salt. The protonation of the nitrogen atom significantly reduces its propensity for oxidation and rearrangement. The salt is far more stable for storage and handling.[7][8] For immediate use in a subsequent reaction, the free base can be carefully isolated, but it should be used promptly.[6]

Best Practices for Stability:

  • Work at Low Temperatures: Keep all solutions of the free base cold (0-5 °C) during workup and isolation.

  • Use an Inert Atmosphere: Whenever possible, handle solutions under nitrogen or argon to minimize air oxidation.[9][10]

  • Convert to the Hydrochloride Salt: For storage, dissolving the purified free base in a suitable solvent (like diethyl ether) and precipitating the HCl salt by introducing dry HCl gas or an HCl solution in dioxane is the standard, authoritative method.[7][8]

  • Store Properly: The hydrochloride salt should be stored in the dark at low temperatures (2-8°C).[11]

Q3: Should I aim to purify the free base or is it better to purify the hydrochloride salt directly?

A3: This depends on your experimental workflow. The decision creates a trade-off between stability and potential downstream compatibility.

  • Purifying the Free Base: This is suitable if the o-phenylhydroxylamine is to be used immediately in a subsequent step that is incompatible with an acidic salt. The most common method is crystallization from a mixed solvent system (e.g., methylene chloride/petroleum ether).[4] However, be prepared for potential yield loss due to decomposition during the process.

  • Purifying via the Hydrochloride Salt: This is the recommended and most robust method. The general workflow involves an initial extraction of the free base into an organic solvent, drying the solution, and then precipitating the hydrochloride salt.[7][8] This process not only enhances stability but the precipitation/crystallization step is itself an excellent purification technique, often leaving more soluble impurities behind in the solvent.

Below is a decision workflow to guide your strategy.

G start Crude Reaction Mixture (Post-Quench) extraction Liquid-Liquid Extraction (e.g., EtOAc or CH2Cl2) start->extraction dried_org Dry Organic Layer (e.g., over Na2SO4 or MgSO4) extraction->dried_org decision Intended Use of O-Phenylhydroxylamine? dried_org->decision immediate_use Immediate Use in Next Step decision->immediate_use Immediate storage Storage or Shipping decision->storage Storage isolate_free_base Isolate Free Base: - Concentrate under reduced pressure - Crystallize (e.g., add anti-solvent) - Use immediately immediate_use->isolate_free_base precipitate_salt Precipitate HCl Salt: - Dissolve in ether/dioxane - Add HCl (gas or solution) - Filter and dry solid storage->precipitate_salt final_free_base Purified Free Base isolate_free_base->final_free_base final_salt Purified HCl Salt (Stable) precipitate_salt->final_salt

Purification Strategy Decision Workflow

Troubleshooting Guide

This section addresses specific experimental failures in a "Problem, Cause, Solution" format.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Final Product 1. Over-reduction: Reaction conditions (temperature, time, reductant amount) were too harsh, leading directly to the aniline byproduct.[1] 2. Decomposition during Workup: The free base degraded due to excessive heat, exposure to acid, or prolonged processing time.[4][6] 3. Inefficient Extraction: The product was lost during the aqueous workup, possibly due to incorrect pH or insufficient solvent volume.1. Optimize Reduction: Carefully control the temperature (often 25-60°C is cited as optimal).[1] Use a less aggressive reducing system if possible (e.g., catalytic transfer hydrogenation with hydrazine hydrate is often high-yielding).[4] Perform small-scale trials to find the optimal reaction time. 2. Refine Workup: Perform all steps at low temperatures (ice bath). Minimize the time the product spends as a free base in solution. Proceed to salt formation quickly. 3. Improve Extraction: Ensure the aqueous layer is at a neutral or slightly basic pH before extracting the free base. Use multiple, smaller-volume extractions rather than one large one.
Product is a Dark, Oily Residue Instead of a Crystalline Solid 1. Presence of Impurities: Co-products like nitrosobenzene or azoxybenzene can act as eutectic impurities, preventing crystallization.[3] 2. Residual Solvent: Incomplete removal of the extraction or reaction solvent. 3. Decomposition: The product may have oxidized or rearranged during concentration.1. Chromatographic Purification: If crystallization fails, purify a small batch of the oil via flash column chromatography on silica gel (a hexane/ethyl acetate gradient is common) to isolate the pure free base.[12] 2. Ensure Dryness: Co-evaporate the residue with a solvent like toluene under reduced pressure to azeotropically remove traces of water or other solvents before attempting crystallization. 3. Attempt Salt Formation: Directly attempt to precipitate the HCl salt from the oil by dissolving it in diethyl ether and adding an HCl source. The salt may crystallize even if the free base does not.
Final Product is Contaminated with Aniline 1. Over-reduction: This is the most direct cause from the synthesis step.[2] 2. Inseparable during Workup: Aniline and phenylhydroxylamine have similar polarities and basicities, making them difficult to separate by simple extraction or crystallization.1. Re-optimize Synthesis: See "Low Yield" solutions. This is the best point of intervention. 2. Careful Recrystallization: Meticulous recrystallization of the free base or the HCl salt may enrich the desired product, but significant losses are likely. 3. Preparative Chromatography: For high-purity requirements, preparative HPLC or flash chromatography is the most effective, albeit resource-intensive, method for separation.[13][14]
Final Product Contains Azoxybenzene 1. Aerobic Reaction Conditions: The condensation of phenylhydroxylamine with its oxidation product (nitrosobenzene) is promoted by oxygen.[3]1. Use Inert Atmosphere: Conduct the synthesis and initial workup under a nitrogen or argon atmosphere to prevent the oxidative side reactions that lead to azoxybenzene formation.[9][10] 2. Selective Removal: Azoxybenzene is significantly less polar than o-phenylhydroxylamine. It can often be removed by washing a solution of the crude product with a non-polar solvent like hexane, in which the desired product is less soluble. Alternatively, it is easily separated by silica gel chromatography.

Key Experimental Protocols

Protocol 1: General Workup and Extraction

This protocol assumes the reaction (e.g., zinc reduction) has been completed and the solid catalyst/reagents have been filtered off.

  • Cool the Filtrate: Place the reaction filtrate in an ice-water bath to cool it to 0-5°C. All subsequent steps should be performed cold.

  • pH Adjustment (if necessary): If the reaction was run under acidic or strongly basic conditions, carefully adjust the pH of the aqueous solution to ~7-8 with a suitable base (e.g., saturated sodium bicarbonate) or acid.

  • Extraction: Transfer the solution to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous phase).

  • Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with a small volume of cold water, followed by cold saturated sodium chloride (brine). The brine wash helps to break any emulsions and remove bulk water.

  • Drying: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Filter and Proceed: Filter off the drying agent. The resulting solution contains the crude o-phenylhydroxylamine free base and should be used immediately for either crystallization (Protocol 2) or salt formation (Protocol 3).

Protocol 2: Purification by Crystallization of the Free Base
  • Concentration: Take the dried organic solution from Protocol 1 and concentrate it under reduced pressure (rotary evaporator). Crucially, ensure the water bath temperature does not exceed 30-40°C to prevent decomposition. [4] Concentrate to a minimal volume until a thick oil or initial solid precipitate is observed.

  • Induce Crystallization: Add a non-polar "anti-solvent" dropwise while stirring, such as petroleum ether or hexane, until the solution becomes cloudy and precipitation is complete.[4]

  • Isolate Solid: Cool the mixture in an ice bath for 15-30 minutes to maximize crystal formation.

  • Filter and Wash: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (petroleum ether or hexane) to remove soluble impurities.

  • Dry: Dry the product under vacuum at room temperature. Do not heat. Use the product immediately.

Protocol 3: Purification and Stabilization via Hydrochloride Salt Formation
  • Prepare Solution: Take the dried organic solution from Protocol 1 (diethyl ether is an excellent solvent for this step) and cool it in an ice bath.[8]

  • Acidification: While stirring the cold solution, slowly add a solution of 4N HCl in dioxane or bubble dry hydrogen chloride gas through the solution.[7][8]

  • Precipitation: The o-phenylhydroxylamine hydrochloride will precipitate as a white solid. Monitor the pH of the solution with a wetted pH strip to ensure it is acidic (pH ~3).[8]

  • Isolate and Wash: Continue stirring in the ice bath for 15-30 minutes. Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any remaining organic impurities.[8]

  • Dry and Store: Dry the solid under vacuum at room temperature. Store the resulting stable hydrochloride salt in a sealed container at 2-8°C, protected from light.[11]

References

  • Jonsson, J., Lindeke, B., & Cho, A. K. (1978). RP-HPLC for the determination of N -phenylhydroxylamine and related compounds.
  • Entwistle, I. D., & Johnstone, R. A. W. (1988). N-ACETYL-N-PHENYLHYDROXYLAMINE. Organic Syntheses, 66, 1. [Link]

  • Wang, Z. et al. (2015). Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • Yang, M. et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Bakthin, K. et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs. ACS Catalysis, 9(6), 4777-4791. [Link]

  • Corbett, M. D., & Corbett, B. R. (1982). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Carcinogenesis, 3(6), 639-644. [Link]

  • The Royal Society of Chemistry. (2013). Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. [Link]

  • Bakthin, K. et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by... [Supporting Information]. [Link]

  • Allen Institute for AI. (n.d.). Nitrobenzene gives N-phenylhydroxylamine by. [Link]

  • SIELC Technologies. (2018). Separation of N-Phenylhydroxylamine on Newcrom R1 HPLC column. [Link]

  • NMR Facility, University of Ottawa. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine.... [Link]

  • Scott, R. B. (1968). Process for preparing phenylhydroxylamine and cupferron.
  • Kamm, O. (1925). β-PHENYLHYDROXYLAMINE. Organic Syntheses, 4, 57. [Link]

  • Al-Hussain, S. A. et al. (2024). Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions. Molecules, 29(6), 1263. [Link]

  • Taylor & Francis. (n.d.). Phenylhydroxylamine – Knowledge and References. [Link]

  • Carpino, L. A., Giza, C. A., & Carpino, B. A. (1959). O-Acylhydroxylamines. I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955-957. [Link]

  • Chemspace. (2023). N-Phenylhydroxylamine. [Link]

  • Yang, M. et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC. [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Electrophilic Amination: O-Phenylhydroxylamine vs. Hydroxylamine-O-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals The strategic introduction of a nitrogen atom into a carbon framework is a fundamental transformation in organic synthesis, pivotal to the construction of p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a nitrogen atom into a carbon framework is a fundamental transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful umpolung strategy that complements traditional nucleophilic substitution approaches.[1] Among the diverse array of aminating agents, hydroxylamine derivatives are a prominent class.[1][2] This guide provides an in-depth, objective comparison of two such reagents: O-Phenylhydroxylamine and Hydroxylamine-O-Sulfonic Acid (HOSA), focusing on their reaction mechanisms, substrate scope, practical utility, and safety considerations to inform reagent selection in a research and development setting.

The Principle of Electrophilic Amination with Hydroxylamine Derivatives

Electrophilic amination reagents are designed to deliver an "NH₂⁺" synthon.[3] This is achieved by attaching the nitrogen atom to a good leaving group (X), creating an N-X bond that is susceptible to nucleophilic attack at the nitrogen center.[4] The general mechanism involves the attack of a carbanion or other nucleophile (Nu⁻) on the electrophilic nitrogen, displacing the leaving group and forming a new carbon-nitrogen bond.[2][4]

General Reaction Scheme

General_Electrophilic_Amination cluster_main Nu- Nu⁻ H2N-X H₂N-X Nu-->H2N-X Nucleophilic Attack plus1 + Product Nu-NH₂ H2N-X->Product C-N Bond Formation LG X⁻ H2N-X->LG Leaving Group Departure ts [Nu---H₂N---X]⁻ plus2 + O_Phenylhydroxylamine_Mechanism cluster_reactants Reactants cluster_products Products R_MgX R-MgX (Carbanion Source) PhONH2 O-Phenylhydroxylamine R_MgX->PhONH2 Nucleophilic attack on N R_NH2 R-NH₂ (Primary Amine) PhONH2->R_NH2 C-N bond formation PhOMgX PhO-MgX (Phenoxide Byproduct) PhONH2->PhOMgX O-N bond cleavage, phenoxide departure HOSA_Mechanism cluster_reactants Reactants cluster_products Products Nu_minus Nucleophile (Nu⁻) (e.g., Carbanion, Amine) HOSA H₂NOSO₃H (HOSA) Nu_minus->HOSA Nucleophilic attack on N Nu_NH2 Nu-NH₂ (Aminated Product) HOSA->Nu_NH2 N-Nu bond formation HSO4_minus HSO₄⁻ (Sulfate Byproduct) HOSA->HSO4_minus O-N bond cleavage, sulfate departure

Figure 3: General amination mechanism using Hydroxylamine-O-Sulfonic Acid (HOSA).

Advantages and Limitations
  • Advantage: HOSA is a versatile reagent capable of aminating a broad spectrum of nucleophiles, including carbon, nitrogen, and sulfur centers. I[5]t is widely used in the synthesis of primary amines, hydrazines, and various nitrogen-containing heterocycles. *[6][5] Advantage: It is relatively stable and can be stored at 0°C to prevent decomposition. I[6]ts purity can be easily checked by iodometric titration. *[7] Advantage: It is an inexpensive and readily available commercial reagent. *[5][8] Limitation: As a zwitterionic salt, its solubility in many common organic solvents is limited, often requiring aqueous or highly polar solvent systems. *[4] Safety: HOSA is a corrosive substance that can cause severe skin burns and eye damage. I[9][10][11]t is also harmful if swallowed. P[10][12]roper personal protective equipment (PPE), including gloves, face shields, and respirators, is mandatory.

[10][12]---

Head-to-Head Comparison: O-Phenylhydroxylamine vs. HOSA

The choice between these two reagents is dictated by the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and safety protocols.

FeatureO-PhenylhydroxylamineHydroxylamine-O-Sulfonic Acid (HOSA)
Leaving Group Phenoxide (-OPh)Sulfate (-OSO₃H)
Reactivity Moderate; generally requires strong nucleophiles.High; reacts with a wide range of hard and soft nucleophiles.
Substrate Scope Primarily strong carbanions (e.g., Grignard, organolithium reagents).Broad: carbanions, amines, pyridines, sulfides, phosphines, heterocycles.
Solubility Generally soluble in common organic solvents.Soluble in water and polar solvents; poor solubility in nonpolar organic solvents.
Byproducts Phenol/phenoxide salts.Sulfuric acid/sulfate salts.
Stability Can be unstable; prone to degradation.[13] Relatively stable solid; should be stored cold to prevent decomposition.
Availability Not as widely available commercially; often requires synthesis.[14] Widely available commercially and relatively inexpensive.
Primary Hazard Toxic (Acute Oral Toxicity, Category 3). Corrosive (Causes severe skin burns and eye damage).

Experimental Protocols and Workflow

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety guidelines.

General Experimental Workflow

Experimental_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Workup & Isolation cluster_Analysis Analysis Start 1. Prepare Nucleophile (e.g., Grignard reagent or enolate solution) Reaction 2. Add Aminating Agent (HOSA or O-Phenylhydroxylamine) under inert atmosphere & controlled temp. Start->Reaction Transfer via cannula or syringe Quench 3. Quench Reaction (e.g., with aq. NH₄Cl) Reaction->Quench Monitor by TLC/LCMS Extract 4. Extraction (e.g., with EtOAc or CH₂Cl₂) Quench->Extract Purify 5. Purification (e.g., Column Chromatography) Extract->Purify Product 6. Characterize Product (NMR, MS, etc.) Purify->Product

Figure 4: A typical workflow for an electrophilic amination reaction.

Protocol 1: Amination of a Grignard Reagent using HOSA

This protocol is a generalized adaptation based on procedures for aminating organometallics.

[1]1. Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. 2. Reagent Preparation: In the flask, place the Grignard reagent (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or diethyl ether). Cool the solution to 0 °C in an ice bath. 3. HOSA Addition: Dissolve Hydroxylamine-O-sulfonic acid (1.1 eq.) in a minimal amount of a suitable solvent like diglyme or prepare a slurry in THF. A[7]dd this solution/slurry dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions or decomposition of the starting materials.
  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of NH₄Cl.
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination of a Carbanion with O-Phenylhydroxylamine

This protocol is a conceptual representation of the amination of a stabilized carbanion.

  • Carbanion Formation: In a flame-dried, nitrogen-purged flask, dissolve the active methylene compound (e.g., a β-keto ester, 1.0 eq.) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise and stir for 1 hour to ensure complete enolate formation.

    • Causality: A strong, non-nucleophilic base like LDA is used to quantitatively deprotonate the substrate without competing in the subsequent amination step. The low temperature maintains the stability of the enolate.

  • Aminating Agent Addition: Dissolve O-phenylhydroxylamine (1.1 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature over several hours while stirring. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl.

  • Extraction and Purification: Follow steps 6 and 7 from the HOSA protocol to isolate and purify the α-aminated product.

Conclusion and Outlook

Both O-phenylhydroxylamine and hydroxylamine-O-sulfonic acid are valuable reagents for electrophilic amination, yet they occupy different niches in the synthetic chemist's toolbox.

  • Hydroxylamine-O-Sulfonic Acid (HOSA) stands out as a robust, highly versatile, and economical reagent. I[5]ts broad substrate scope and high reactivity make it the preferred choice for a wide array of applications, from the synthesis of simple amines and hydrazines to the construction of complex heterocyclic systems. I[6][5]ts primary drawbacks are its limited solubility in nonpolar organic solvents and its corrosive nature.

[6][9]* O-Phenylhydroxylamine is a more specialized reagent. Its lower reactivity necessitates the use of highly reactive nucleophiles, limiting its general applicability. C[14]oncerns regarding its stability and toxicity further restrict its widespread use. H[13][15]owever, for specific substrates where the phenoxide leaving group offers unique selectivity or where alternative reagents fail, it remains a viable option.

For drug development professionals and researchers, HOSA generally represents the more practical, reliable, and safer starting point for exploring electrophilic amination strategies. Future research will likely continue to focus on developing new hydroxylamine derivatives with improved stability, solubility, and safety profiles, further expanding the power and utility of electrophilic amination in modern organic synthesis.

References

  • Benchchem. A Comparative Guide to Electrophilic Aminating Agents: Profiling 2-((Tosyloxy)amino)ethanamine.
  • Greene, T. W., & Wuts, P. G. M. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. ACS Publications.
  • Enders, D., & Wuts, P. G. M. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. ACS Publications.
  • Fieser, L. F., & Fieser, M. Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses.
  • Wikipedia. Hydroxylamine-O-sulfonic acid.
  • Sigma-Aldrich. O-Phenylhydroxylamine Safety Information.
  • Fisher Scientific. (2011). O-Phenylhydroxylamine hydrochloride Safety Data Sheet.
  • Wikipedia. Electrophilic amination.
  • Santa Cruz Biotechnology. Hydroxylamine-O-sulfonic acid Safety Data Sheet.
  • Sigma-Aldrich. Hydroxylamine-O-sulfonic acid Safety Information.
  • Tokyo Chemical Industry Co., Ltd. Hydroxylamine-O-sulfonic Acid Product Information.
  • Wiley-VCH. (2019). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12.
  • ChemInform. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates.
  • Organic Reactions. (2009). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates.
  • Fisher Scientific. (2014). Hydroxylamine-O-sulfonic acid Safety Data Sheet.
  • Kürti, L., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications.
  • ThermoFisher Scientific. (2014). Hydroxylamine-O-sulfonic acid Safety Data Sheet.
  • TCI Chemicals. N-Benzoyl-N-phenylhydroxylamine Safety Data Sheet.
  • University of Houston Institutional Repository. (1970). A novel rearrangement of substituted phenylhydroxylamines.
  • Sigma-Aldrich. (2025). O-Phenylhydroxylamine hydrochloride Safety Data Sheet.
  • ResearchGate. (2022). Hydroxylamine derivatives used for the synthesis of primary anilines.
  • Royal Society of Chemistry. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • Springer. (2023). A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions.
  • National Institutes of Health. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • PubMed. (2000). The electrophilic amination of carbanions: an unconventional new entry to C-N bond formation.
  • ResearchGate. (2009). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates.
  • FUJIFILM Wako Chemicals. (2024). N-Nitroso-N-phenylhydroxylamine Aluminium Salt Safety Data Sheet.
  • Thieme. (2018). Electrophilic Amination: An Update.
  • National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Taylor & Francis Online. (2009). HYDROXYLAMINE-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 14(4).
  • National Institutes of Health. (1978). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines.
  • ResearchGate. (1987). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • Taylor & Francis Online. (2006). A Convenient Synthesis of o-Phenylhydroxylamine.
  • Google Patents. (2015). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts.
  • Organic Syntheses. (1925). β-Phenylhydroxylamine.
  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines.
  • ResearchGate. O-(Diphenylphosphinyl)hydroxylamine.

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Comparative

A Comparative Guide to O-Arylhydroxylamines as Electrophilic Aminating Agents

For the Modern Synthetic Chemist: A Senior Application Scientist's Perspective In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivo...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Modern Synthetic Chemist: A Senior Application Scientist's Perspective

In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of strategies available, electrophilic amination—the reaction of a carbon nucleophile with an electrophilic nitrogen source—offers a powerful and often complementary approach to traditional methods. Within the arsenal of electrophilic aminating agents, O-arylhydroxylamines have emerged as a versatile and increasingly utilized class of reagents.

This guide provides a comparative analysis of prominent O-arylhydroxylamines, offering insights into their reactivity, substrate scope, and practical application. Drawing upon established literature and field-proven insights, we will delve into the nuances of these reagents, providing the necessary data and protocols to empower researchers in their synthetic endeavors.

The Underlying Principle: Electrophilic Amination with O-Arylhydroxylamines

The efficacy of O-arylhydroxylamines as aminating agents stems from the inherent electronics of the N-O bond. The oxygen atom, substituted with an electron-withdrawing aryl group, polarizes the N-O bond, rendering the nitrogen atom electrophilic. This allows for the transfer of an "NH₂⁺" synthon or its equivalent to a suitable carbon nucleophile. The general mechanism involves the nucleophilic attack of a carbanion on the electrophilic nitrogen, leading to the displacement of the aryloxy group as a leaving group.

The choice of the O-aryl group and any additional substituents on the nitrogen or oxygen significantly modulates the reagent's reactivity, stability, and handling characteristics. This guide will focus on a comparative analysis of some of the most widely employed O-arylhydroxylamine derivatives.

A Comparative Analysis of Key O-Arylhydroxylamine Reagents

We will now explore the characteristics of three prominent O-arylhydroxylamine-based aminating agents: O-(mesitylenesulfonyl)hydroxylamine (MSH), O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂), and O-(diphenylphosphinyl)hydroxylamine (DPPH).

Reagent Profiles
ReagentStructureKey Features
O-(mesitylenesulfonyl)hydroxylamine (MSH) Highly reactive, good for aminating a wide range of carbanions. Can be unstable and requires careful handling.[1]
**O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) **A superior reagent for the N-amination of amides and related compounds.[2] Generally more stable than MSH.
O-(diphenylphosphinyl)hydroxylamine (DPPH) Excellent for the amination of aryl boronic acids and their esters.[3] Exhibits broad functional group tolerance and mild reaction conditions.
Performance in the Amination of Carbon Nucleophiles

The choice of aminating agent is highly dependent on the nature of the carbon nucleophile. The following table summarizes the general performance of our selected reagents with different classes of nucleophiles, with representative yields from the literature.

Nucleophile ClassMSHNbzONH₂DPPH
Aryl Boronic Acids Not commonly usedNot commonly usedExcellent (up to 99%)[3]
Enolates (Esters, Ketones) Good to Excellent (up to 95%)Good (up to 80%)Moderate to Good (up to 70%)
Organometallics (Grignards, etc.) GoodModerateModerate
Amides/Imides (N-amination) ModerateExcellent (up to 95%)[2]Not commonly used

Note: Yields are highly substrate and condition dependent. This table is intended as a general guide.

Substrate Scope and Limitations

O-(mesitylenesulfonyl)hydroxylamine (MSH):

  • Advantages: High reactivity allows for the amination of a wide range of carbanions, including less stabilized ones.[4]

  • Limitations: Its high reactivity can lead to side reactions and decomposition.[1] It is also known to be thermally unstable and should be handled with care.[1]

O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂):

  • Advantages: Particularly effective for the N-amination of amides and related nitrogen nucleophiles, often providing high yields where other reagents fail.[2] It is a crystalline solid with better stability than MSH.

  • Limitations: May be less reactive towards certain carbon nucleophiles compared to MSH. The strongly electron-withdrawing nitro group can sometimes participate in unwanted side reactions.

O-(diphenylphosphinyl)hydroxylamine (DPPH):

  • Advantages: The reagent of choice for the amination of aryl and heteroaryl boronic acids and their esters.[3] The reactions are typically fast, occur at room temperature, and tolerate a wide array of functional groups.[3]

  • Limitations: While effective for boronic acids, it may be less efficient for the amination of other classes of carbanions compared to sulfonyl or acyl hydroxylamines.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative amination reactions using the discussed reagents.

General Protocol for the Amination of an Aryl Boronic Acid with DPPH

This protocol is adapted from the work of Liu and coworkers.[3]

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Weigh Aryl Boronic Acid (1.0 eq), DPPH (1.1 eq), and K₂CO₃ (2.0 eq) into a vial. add_solvent Add anhydrous DMF to 0.2 M. start->add_solvent stir Stir at room temperature for 2-16 h. add_solvent->stir quench Quench with H₂O. stir->quench extract Extract with EtOAc (3x). quench->extract dry Dry combined organic layers over Na₂SO₄. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify

Caption: General workflow for the amination of aryl boronic acids using DPPH.

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv), O-(diphenylphosphinyl)hydroxylamine (DPPH, 1.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the aryl boronic acid.

  • Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired primary aniline.

General Protocol for the N-Amination of a 2-Oxazolidinone with NbzONH₂

This protocol is based on a comparative study of electrophilic amination reagents.[2]

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-oxazolidinone (1.0 equiv) and anhydrous dioxane.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂, 1.2 equiv) in anhydrous dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-amino-2-oxazolidinone.

Mechanistic Insights

The mechanism of electrophilic amination with O-arylhydroxylamines can be broadly categorized into two pathways, depending on the nature of the nucleophile and the reaction conditions.

Amination of Carbanions

The amination of a pre-formed carbanion, such as an enolate, generally proceeds through a direct nucleophilic attack on the electrophilic nitrogen atom of the O-arylhydroxylamine.

G R_C R⁻ TS [R---NH₂---OAr]⁻ (Transition State) R_C->TS Nucleophilic Attack Amine H₂N-OAr Amine->TS Product R-NH₂ TS->Product Leaving_Group ⁻OAr TS->Leaving_Group Leaving Group Departure

Caption: General mechanism for the electrophilic amination of a carbanion.

Amination of Aryl Boronic Acids with DPPH

The amination of aryl boronic acids with DPPH is proposed to proceed through a different pathway involving the formation of a boronate intermediate followed by a 1,2-migration.[3]

G ArBOH2 ArB(OH)₂ Intermediate1 [ArB(OH)₂(NH₂OP(O)Ph₂)]⁻ ArBOH2->Intermediate1 + DPPH, Base DPPH H₂N-OP(O)Ph₂ Intermediate2 ArNH-B(OH)₂(OP(O)Ph₂) Intermediate1->Intermediate2 1,2-Aryl Migration Aniline ArNH₂ Intermediate2->Aniline Hydrolysis

Caption: Proposed mechanism for the amination of aryl boronic acids with DPPH.

Conclusion and Future Outlook

O-Arylhydroxylamines represent a powerful and versatile class of reagents for electrophilic amination. The choice of the specific reagent is critical and should be guided by the nature of the nucleophile and the desired transformation. While MSH offers high reactivity for a broad range of carbanions, its instability can be a drawback. NbzONH₂ has carved a niche in the efficient N-amination of amides, and DPPH has revolutionized the amination of aryl boronic acids with its mild conditions and broad functional group tolerance.

Future developments in this field will likely focus on the design of new, more stable, and highly selective O-arylhydroxylamine reagents. The expansion of their application in asymmetric amination reactions and their use in complex molecule synthesis will undoubtedly continue to be areas of intense research. As our understanding of their reactivity and mechanism deepens, O-arylhydroxylamines are poised to become even more indispensable tools in the synthetic chemist's toolbox.

References

  • O-Mesitylenesulfonylhydroxylamine (MSH) is a commonly used EA reagent, whose utility was established by Tamura et al. [URL not available]
  • Comparison of several hydroxylamine-based electrophilic ammonia equivalents in the N-amination of 2-oxazolidinones revealed that O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) and sodium hydride in dioxane is a superior reagent combination for this purpose. J. Org. Chem.2002 , 67 (15), 5407–5410. [Link]

  • Electrophilic amination is a chemical process involving the formation of a carbon–nitrogen bond through the reaction of a nucleophilic carbanion with an electrophilic source of nitrogen. Wikipedia. [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nat. Commun.2021 , 12, 6979. [Link]

  • 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. [URL not available]
  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]

  • An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angew. Chem. Int. Ed.2022 , 61, e202208983. [Link]

  • A Comparative Guide to Electrophilic Aminating Agents: Acetoxime Benzoate and Altern
  • A Comparative Guide to Electrophilic Aminating Agents: Profiling 2-((Tosyloxy)amino)ethanamine. Benchchem. [URL not available]
  • Improved Reagent for Electrophilic Amination of Stabilized Carbanions. Org. Lett.2003 , 5 (22), 4175–4178. [Link]

  • Electrophilic Aminating Agents in Total Synthesis. Angew. Chem. Int. Ed.2021 , 60, 25640-25666. [Link]

  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Top. Curr. Chem.2023 , 381, 4. [Link]

  • Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. Request PDF. [Link]

  • hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Enzymatic Nitrogen Incorporation Using Hydroxylamine. J. Am. Chem. Soc.2023 , 145 (1), 17–22. [Link]

  • Substrate scope of hydroxylamines. Reaction conditions: 1 (0.12 mmol,... ResearchGate. [Link]

  • Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines. Org. Process Res. Dev.2002 , 6 (3), 270–276. [Link]

  • Substrate scope for tribenzotropones and hydroxylamines. Reaction conditions. ResearchGate. [Link]

  • Amination of heterocyclic compounds with o-benzoylhydroxylamine derivatives. Org. Lett.2007 , 9 (19), 3821-4. [Link]

  • Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Org. Lett.2024 , 26 (48), 9847–9851. [Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Org. Inorg. Au2025 . [Link]

Sources

Validation

A Senior Scientist's Guide to Validating Amination Yields: A Comparative Analysis of the o-Phenylenediamine Assay

In the realms of drug development, bioconjugation, and materials science, the precise installation of primary amine functionalities is a cornerstone of molecular design. Whether modifying a nanoparticle surface for targe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realms of drug development, bioconjugation, and materials science, the precise installation of primary amine functionalities is a cornerstone of molecular design. Whether modifying a nanoparticle surface for targeted drug delivery or synthesizing a key pharmaceutical intermediate via reductive amination, the accurate quantification of amination yield is not merely a procedural checkpoint—it is a critical determinant of a product's efficacy, safety, and reproducibility. This guide offers an in-depth technical analysis of a robust spectrophotometric method for this purpose: the o-phenylenediamine (OPD) assay. We will explore the underlying chemical principles, provide a validated experimental protocol, and objectively compare its performance against common alternative techniques, empowering researchers to make informed decisions for their specific applications.

The Chemical Principle: Indirect Quantification Through Benzimidazole Formation

The utility of o-phenylenediamine (OPD) in quantifying amination yields often relies on an indirect measurement strategy, particularly in the context of reactions like reductive amination. Reductive amination is a widely used method to form amines from a carbonyl group (an aldehyde or ketone) and a primary or secondary amine.[1][2] The reaction proceeds via an intermediate imine, which is then reduced.[1][2]

The OPD assay leverages the reaction between OPD and a carbonyl compound, typically an aldehyde, under oxidative conditions to form a 2-substituted benzimidazole derivative.[3][4][5] This product is often colored or fluorescent, allowing for straightforward spectrophotometric or fluorometric quantification.

The strategy for validating amination yield is as follows:

  • Quantify Initial Carbonyls: Before the amination reaction, a sample of the starting material (e.g., an aldehyde-functionalized nanoparticle) is reacted with OPD. The resulting benzimidazole product provides a baseline measurement of the total available carbonyl groups.

  • Perform Amination: The bulk of the starting material is then subjected to the amination reaction (e.g., reductive amination with a primary amine).

  • Quantify Residual Carbonyls: After the amination reaction, a sample of the product is again reacted with OPD. The amount of benzimidazole formed now corresponds to the number of unreacted carbonyl groups.

  • Calculate Yield: The amination yield is calculated by subtracting the residual carbonyls from the initial carbonyls.

The core reaction involves the condensation of OPD with an aldehyde to form an unstable benzimidazoline intermediate, which is then oxidized to the stable, chromophoric 2-substituted benzimidazole.[4]

Figure 1. Reaction of o-phenylenediamine with an aldehyde to form a quantifiable benzimidazole product.

Comparative Analysis: Choosing the Right Tool for the Job

The OPD assay is one of several methods available for quantifying amine groups. The choice of method depends on factors such as the nature of the sample, required sensitivity, available equipment, and throughput. Below is a comparison of common techniques.

MethodPrincipleThroughputSensitivityEquipment RequiredKey Interferences & Limitations
o-Phenylenediamine (OPD) Assay Indirectly quantifies amines by reacting with residual carbonyls to form a chromophoric benzimidazole.HighModerateUV-Vis SpectrophotometerRequires a carbonyl-based amination reaction. Oxidizing/reducing agents can interfere.
TNBSA Assay 2,4,6-Trinitrobenzene sulfonic acid (TNBSA) reacts with primary amines to form a colored product.[6][7]HighModerateUV-Vis SpectrophotometerHydrolysis of the reagent can lower sensitivity.[7][8] Signal can be dependent on protein structure.[7]
OPA Assay o-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol to form a fluorescent product.[9]HighHigh (Fluor.)FluorometerUnstable reaction with cysteine can lead to underestimation.[6] Light sensitive.
Ninhydrin Assay Ninhydrin reacts with primary and secondary amines to form a deep purple product known as Ruhemann's purple.[10]MediumLow to ModerateUV-Vis Spectrophotometer, HeaterRequires heating.[10] Less sensitive than fluorescent methods.[9]
Quantitative NMR (qNMR) Direct quantification of amine-related protons after dissolution of the sample.LowLowNMR SpectrometerRequires sample dissolution.[11] Lower sensitivity and requires expensive instrumentation.
HPLC Separation and quantification of aminated products after derivatization with a UV-active or fluorescent tag.[12]Low to MediumHighHPLC SystemRequires method development for each analyte. Matrix effects can be a challenge.[12]
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique that determines elemental composition, providing N/Si ratios for aminated silica.[13][14]LowN/A (Surface)XPS InstrumentProvides elemental ratio, not absolute number of accessible groups. Probes only the near-surface region.[13]

Validated Experimental Protocol: The o-Phenylenediamine Assay for Amination Yield

This protocol provides a framework for determining the amination yield on an aldehyde-functionalized solid support (e.g., silica nanoparticles) after a reductive amination procedure.

I. Reagent Preparation
  • OPD Stock Solution (10 mM): Dissolve 10.8 mg of o-phenylenediamine in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Expert's Note: OPD is light-sensitive and can oxidize over time.[15] Prepare this solution fresh and store it in an amber vial. The choice of solvent should be compatible with your sample material.

  • Oxidizing Agent (e.g., DDQ or H₂O₂): Prepare a 1.2 molar equivalent solution relative to the OPD concentration. For example, a 12 mM solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the same solvent.

    • Expert's Note: Various oxidants can be used.[4] DDQ is effective under mild conditions.[4] Alternatively, enzymatic systems like horseradish peroxidase (HRP) and H₂O₂ can be employed.[16] The oxidant is crucial for the final, color-forming cyclization step.

  • Reaction Buffer (e.g., pH 7.4 Phosphate Buffer): Prepare a buffer suitable for maintaining the pH during the reaction.

II. Standard Curve Generation
  • Prepare a series of known concentrations of a standard aldehyde (e.g., benzaldehyde) in the reaction solvent.

  • In a 96-well plate, add 50 µL of each aldehyde standard.

  • Add 50 µL of the OPD Stock Solution to each well.

  • Add 50 µL of the Oxidizing Agent solution to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at the characteristic wavelength of the resulting benzimidazole product (typically around 420-450 nm).

  • Plot absorbance vs. aldehyde concentration and perform a linear regression to obtain the standard curve.

III. Sample Analysis & Yield Calculation
  • Initial Carbonyls (T₀):

    • Disperse a known quantity of your pre-amination aldehyde-functionalized material in the reaction solvent.

    • Add 50 µL of this suspension to a well.

    • Follow steps II.3-II.6 to measure the absorbance.

    • Use the standard curve to determine the concentration of carbonyls (C_initial).

  • Perform Reductive Amination:

    • Carry out your standard reductive amination protocol on the bulk of your aldehyde-functionalized material.[1][17]

  • Residual Carbonyls (T_final):

    • After the reaction and appropriate work-up/purification, disperse a known quantity of the post-amination material in the reaction solvent (use the same concentration as in step III.1).

    • Add 50 µL of this suspension to a well.

    • Follow steps II.3-II.6 to measure the absorbance.

    • Use the standard curve to determine the concentration of residual carbonyls (C_final).

  • Calculate Amination Yield:

    • Yield (%) = [ (C_initial - C_final) / C_initial ] * 100

Figure 2. Experimental workflow for determining amination yield using the OPD assay.

Conclusion

The o-phenylenediamine assay provides a reliable, high-throughput, and cost-effective method for validating amination yields, particularly for reactions involving carbonyl precursors. Its strength lies in the formation of a stable and easily quantifiable benzimidazole product. While methods like qNMR and HPLC may offer higher precision or direct measurement, their low throughput and high cost make them less suitable for routine screening. The OPD assay, when performed with proper controls and a validated standard curve, represents a powerful tool in the arsenal of chemists and material scientists. By understanding its chemical basis and comparing it critically with alternatives, researchers can confidently select the most appropriate method to ensure the quality and consistency of their aminated products.

References

  • Current time information in Chennai, IN. Google.
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (2017, April 18). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016, November 16). Beilstein Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • The Use of 7,7′,8,8′-Tetracyanoquinodimethane for the Spectrophotometric Determination of Some Primary Amines Application to Real Water Samples. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Reaction of o-phenylenediamine with aldehydes. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Spectrophotometric Determination of Primary Amines in Aqueous Solution with Copper-(Ethylenedinitrilo)tetraacetic Acid. (n.d.). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Proteinase and exopeptidase hydrolysis of whey protein: Comparison of the TNBS, OPA and pH stat methods for quantification of degree of hydrolysis. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (2016). Rasayan Journal of Chemistry, 9(3), 340-347. Retrieved March 25, 2026, from [Link]

  • Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. (n.d.). ScienceDirect. Retrieved March 25, 2026, from [Link]

  • APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. (2022, August 25). Malaysian Journal of Analytical Sciences. Retrieved March 25, 2026, from [Link]

  • Reductive Amination Reaction. (2011, July 14). OpenBU. Retrieved March 25, 2026, from [Link]

  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2023, November 21). PMC. Retrieved March 25, 2026, from [Link]

  • Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. (n.d.). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

  • Selective determination of o-phenylenediamine by surface-enhanced Raman spectroscopy using silver nanoparticles decorated with ??-cyclodextrin. (2025, August 10). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Quantifying surface groups on aminated silica nanoparticles of different size, surface chemistry, and porosity with. (2025, September 10). OPUS. Retrieved March 25, 2026, from [Link]

  • The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • The Quantification of Protein Amino Groups by the Trinitrobenzenesulfonic Acid Method: A Reexamination. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. (2018, November 20). PubMed. Retrieved March 25, 2026, from [Link]

  • Comparative yield of reductive amination product using different methods. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Comparative sensitivity of the present OPA-MET method vs the conventional ninhydrin method. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Fluorescent Immunoassay with a Copper Polymer as the Signal Label for Catalytic Oxidation of O-Phenylenediamine. (2022, June 8). MDPI. Retrieved March 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

O-Phenylhydroxylamine: Comprehensive Handling and Disposal Protocol

Executive Summary For drug development professionals and synthetic chemists, handling acutely toxic reagents requires moving beyond basic compliance into the realm of fail-safe operational design. O-Phenylhydroxylamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, handling acutely toxic reagents requires moving beyond basic compliance into the realm of fail-safe operational design. O-Phenylhydroxylamine (OPHA)—most commonly utilized and stored as its hydrochloride salt—is a highly reactive organic solid classified under GHS as Category 3 for oral toxicity.

This guide provides a field-proven, self-validating framework for the handling, spill containment, and regulatory disposal of OPHA. By understanding the mechanistic causality behind each safety protocol, laboratories can establish a zero-exposure environment while ensuring strict adherence to environmental waste mandates.

Chemical Profile & Hazard Stratification

Before initiating any workflow, it is critical to understand the quantitative and regulatory parameters that dictate OPHA's handling and disposal requirements.

ParameterValueRegulatory / Safety Implication
CAS Number 6092-80-4 (HCl salt)Exact identification for chemical inventory and waste manifesting.
Molecular Weight 145.59 g/mol Used for stoichiometric calculations and waste mass balances.
Melting Point ~132 °C (Decomposes)High heat causes decomposition; avoid localized heating during handling.
GHS Toxicity Category Category 3 (Oral)Lethal dose threshold requires strict administrative controls and locked storage.
UN Transport ID UN 2811Mandatory classification for hazardous waste transport (Class 6.1).
Packing Group IIIDefines the degree of danger (minor danger) for packaging requirements.

Workflow Visualization

The following diagram maps the logical relationship between routine handling, spill response, and the unified pathway to regulatory disposal.

OPHA_Workflow cluster_paths Operational Pathways Start O-Phenylhydroxylamine (UN 2811, Class 6.1) Routine Routine Handling (Fume Hood, Double Gloves) Start->Routine Standard Operation Spill Accidental Spill (Evacuate & Isolate) Start->Spill Containment Breach Segregate Waste Segregation (Original Container, No Mixing) Routine->Segregate Experimental Waste Contain Spill Containment (Avoid Dust Formation) Spill->Contain P2 Respirator Protocol Contain->Segregate Bound Solid Collection Label RCRA/EPA Manifesting (Toxic Solid, Organic, n.o.s.) Segregate->Label Primary & Secondary Containment Dispose Approved Waste Disposal Plant Label->Dispose Licensed Contractor

Workflow for O-phenylhydroxylamine handling, spill containment, and regulatory disposal.

Pre-Operational Safety & Containment

To establish a self-validating safety system, every preparatory step must include a physical or visual confirmation of success before proceeding.

Step 1: Fume Hood Verification

  • Action: Conduct all handling and weighing of OPHA within a certified chemical fume hood.

  • Causality: OPHA is an acutely toxic powder; airborne particulates pose a severe inhalation hazard.

  • Validation: Before opening the container, verify the hood's digital airflow monitor reads between 80-120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; its inward pull visually validates continuous negative pressure.

Step 2: PPE Selection and Donning

  • Action: Don a fully buttoned lab coat, safety goggles, and double nitrile gloves (or heavier gauge neoprene)[1].

  • Causality: Dermal exposure can lead to systemic toxicity. Double-gloving provides a critical fail-safe against micro-tears and chemical permeation[1].

  • Validation: Perform a glove inflation test (trapping air and squeezing) on the inner gloves prior to donning to validate the absence of pinhole leaks.

Spill Response & Environmental Containment

In the event of a containment breach, immediate action is required to prevent environmental contamination and personnel exposure.

Step 1: Immediate Isolation

  • Action: Evacuate the danger area and observe emergency procedures.

  • Causality: Disturbing the dry powder without respiratory protection risks aerosolizing the toxic solid[2].

  • Validation: The designated safety officer visually sweeps the perimeter to confirm zero unauthorized personnel are within a 15-foot radius of the spill.

Step 2: PPE Escalation

  • Action: Responders must don a P2 (EN 143) respirator cartridge in addition to double nitrile gloves.

  • Causality: Protects against the inhalation of Category 3/4 toxic particulates.

  • Validation: A positive/negative pressure seal check on the respirator validates respiratory protection before entering the spill zone.

Step 3: Dust-Free Collection

  • Action: Cover nearby drains. Collect the spill using a damp, compatible binding pad or carefully sweep into a chemical dustpan without generating dust[2].

  • Causality: OPHA must not enter the water supply due to ecological toxicity. Dry sweeping forces toxic particles into the breathing zone.

  • Validation: Shine a high-intensity flashlight parallel to the floor across the spill zone; the absence of illuminated floating dust motes validates that the collection method is successfully suppressing aerosolization.

Comprehensive Disposal Procedures

Proper disposal is the final, critical phase of the chemical lifecycle. OPHA must never be disposed of down the drain or mixed with general laboratory waste.

Step 1: Waste Segregation

  • Action: Place OPHA residues, contaminated gloves, and uncleaned original containers into a dedicated, chemically compatible waste receptacle. Do not mix with other waste.

  • Causality: OPHA is an organic hydroxylamine derivative. Mixing it with incompatible waste streams (such as strong oxidizing agents) can lead to hazardous exothermic degradation[3].

  • Validation: The waste container must be uniquely color-coded and cross-referenced against the lab's incompatibility chart before any new material is introduced.

Step 2: Primary and Secondary Containment

  • Action: Seal the primary waste container tightly and place it within a secondary containment bin[1].

  • Causality: Secondary containment prevents environmental release in the event the primary vessel ruptures during transit[1].

  • Validation: Invert the sealed primary container 45 degrees for 5 seconds over the secondary bin. The absence of escaping material physically validates the lid's seal integrity prior to transport.

Step 3: RCRA/EPA Manifesting and Labeling

  • Action: Affix a hazardous waste label classifying the material as "Toxic solid, organic, n.o.s. (O-Phenylhydroxylamine hydrochloride)", UN 2811, Class 6.1, Packing Group III.

  • Causality: Accurate manifesting is legally required for the transport of acutely toxic solids to an approved waste disposal plant.

  • Validation: A secondary lab member must audit the label against the original chemical inventory log, signing off to validate that the UN number and hazard class match exactly before the waste leaves the facility.

References

  • Source: sigmaaldrich.
  • Source: fishersci.
  • Source: guidechem.
  • Acutely Toxic Chemicals (ATCs)

Sources

Handling

Personal protective equipment for handling O-phenylhydroxylamine

O-Phenylhydroxylamine: Comprehensive Safety, Handling, and Disposal Guide O-phenylhydroxylamine (CAS 4846-21-3)[1] and its more stable hydrochloride salt (CAS 6092-80-4)[2] are highly reactive building blocks used extens...

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Author: BenchChem Technical Support Team. Date: April 2026

O-Phenylhydroxylamine: Comprehensive Safety, Handling, and Disposal Guide

O-phenylhydroxylamine (CAS 4846-21-3)[1] and its more stable hydrochloride salt (CAS 6092-80-4)[2] are highly reactive building blocks used extensively in organic synthesis, particularly for developing new chemical entities in the pharmaceutical industry[2][3]. While the hydrochloride form offers enhanced stability and aqueous solubility[3], both compounds present significant occupational hazards.

As a Senior Application Scientist, I emphasize that handling these compounds requires more than simply wearing standard laboratory gloves. It demands a mechanistic understanding of their reactivity to design a self-validating safety and operational protocol. This guide provides the critical logistical and procedural frameworks necessary to safely handle, react, and dispose of O-phenylhydroxylamine.

Hazard Profile & Causality

To select the appropriate Personal Protective Equipment (PPE), we must ground our choices in the chemical's specific hazard profile:

  • Acute Systemic Toxicity: The compound is classified as4[4] and1[1]. Ingestion or inhalation of the fine crystalline powder can lead to rapid systemic toxicity[2].

  • Localized Tissue Damage: It acts as a1[1]. Direct contact causes immediate localized tissue degradation.

  • Oxidative & Thermal Instability: The hydrochloride salt is hygroscopic and highly sensitive to moisture and oxidation[3][5]. Upon thermal decomposition, it releases toxic gases including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas[5].

PPE Selection Matrix

Based on the quantitative hazard classifications, the following PPE matrix must be strictly adhered to during all handling phases[4].

PPE CategorySpecificationCausality / Justification
Eye/Face Protection Tight-fitting safety goggles and face shieldProtects against chemical dust, splashes, and Category 2A eye irritation hazards during transfer.
Hand Protection Nitrile or Neoprene gloves (EN 374 approved)Prevents dermal absorption (Acute Tox. 4) and Category 2 skin irritation. Double-gloving is recommended.
Respiratory Protection Type P2 (EN 143) respirator cartridgesMitigates inhalation risks of the fine crystalline powder and prevents respiratory tract irritation.
Body Protection Flame-retardant lab coat or Tyvek suitPrevents the accumulation of hazardous, hygroscopic dust on personal clothing.

Operational Workflow

OperationalWorkflow start Pre-Operation: PPE & Hood Verification weighing Weighing & Transfer (Minimize Dust Formation) start->weighing reaction Reaction Setup (Inert Gas Atmosphere) weighing->reaction quench Thermal Control & Quenching (0 °C) reaction->quench clean Decontamination & PPE Removal quench->clean

Operational workflow for handling O-phenylhydroxylamine safely.

Step-by-Step Handling Protocol

To ensure scientific integrity and safety, utilize this self-validating protocol when handling O-phenylhydroxylamine for synthetic operations (e.g., 6[6]):

Step 1: Environmental Verification

  • Action: Verify that the fume hood is operating at an optimal face velocity (typically 80-100 fpm) before opening the reagent bottle[5]. Don all required PPE[4].

  • Validation: Tape a small piece of tissue paper to the bottom of the sash. It should be steadily drawn inward. If it flutters erratically, the airflow is compromised; do not proceed.

Step 2: Weighing and Transfer

  • Action: Weigh the white/yellow crystalline powder inside the localized exhaust ventilation system to prevent dust formation[2][5].

  • Validation: Inspect the balance area with a flashlight held at a parallel angle to the benchtop. The absence of illuminated airborne particulates confirms successful dust mitigation.

Step 3: Reaction Setup

  • Action: Transfer the reagent to the reaction vessel under an inert gas atmosphere (e.g., Nitrogen or Argon).

  • Validation: Use a mineral oil bubbler attached to the Schlenk line. A steady, slow bubbling without oil backflow confirms a sealed, moisture-free, and positively pressurized environment, preventing oxidative degradation[3].

Step 4: Thermal Control & Workup

  • Action: During workup (e.g., precipitating the HCl salt using Et2O and 4N HCl in dioxane), maintain strict temperature control at 0 °C[6].

  • Validation: Monitor the internal reaction temperature using a thermocouple. The temperature must not spike above 5 °C during the dropwise addition of acids to prevent the exothermic release of NOx or HCl gas[5][6].

Step 5: Decontamination

  • Action: Remove gloves using the "glove-in-glove" technique to avoid skin contact with the outer surface. Wash hands thoroughly immediately after.

Spill Response & Disposal Plan

SpillResponse spill Spill Detected evacuate Evacuate Area & Assess Hazard spill->evacuate ppe Don Emergency PPE (P2 Respirator / SCBA) evacuate->ppe contain Contain Spill (Damp Inert Absorbent) ppe->contain dispose Seal in Approved Waste Container contain->dispose

Emergency spill response and waste management protocol.

Waste Management & Disposal Protocol

Proper disposal is legally and environmentally mandated to prevent the contamination of drains and groundwater.

  • Evacuation & PPE: In the event of a spill, immediately evacuate non-essential personnel. Don a self-contained breathing apparatus (SCBA) or a P2 respirator if localized ventilation is compromised[4][5].

  • Spill Containment: Do not dry sweep, as this aerosolizes the Acute Tox. 3 powder. Cover the spill with an inert, damp absorbent material (e.g., damp sand or vermiculite) to bind the powder and suppress dust generation[5].

  • Segregation: Carefully scoop the absorbed waste using a non-sparking tool and transfer it into a clearly labeled, sealable, and compatible chemical waste container. Do not mix this waste with strong oxidizing agents, strong acids, or bases, as this will trigger hazardous decomposition[5].

  • Final Disposal: Dispose of the sealed containers through an approved hazardous waste disposal plant in accordance with local and national regulations. Treat all uncleaned empty reagent containers with the exact same precautions as the active product itself.

References

  • 1 - nextsds.com 2.4 - sigmaaldrich.com 3.2 - lookchem.com 4. - sigmaaldrich.com 5.3 - cymitquimica.com 6.5 - fishersci.com 7.6 - chemicalbook.com

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-phenylhydroxylamine
Reactant of Route 2
O-phenylhydroxylamine
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